3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
3-chloro-5-iodo-2-pyrrolidin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3/c9-7-8(11-5-6(10)12-7)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMAYYKNVIFWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251699 | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-43-6 | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Functionalization of Pyrazine Scaffolds: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
[1]
Introduction: The "Linchpin" Scaffold
In the landscape of modern medicinal chemistry, 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine represents a high-value "linchpin" scaffold.[1] Unlike simple pyrazines, this trisubstituted heterocycle offers orthogonal reactivity , allowing researchers to sequentially functionalize the ring with high regiocontrol.
The molecule combines three distinct functional zones:[2]
-
The C5-Iodo Position: A "soft" electrophile highly reactive toward Pd(0)-catalyzed cross-coupling (Suzuki, Sonogashira).
-
The C3-Chloro Position: A "harder" electrophile that remains inert during C5-functionalization but can be activated later for Buchwald-Hartwig amination or nucleophilic aromatic substitution (
).[1] -
The C2-Pyrrolidine Moiety: An electron-donating group (EDG) that not only modulates the electronic character of the ring (directing electrophilic attack to C5) but also enhances solubility and metabolic stability (lowering LogD compared to acyclic amines).
Chemical Properties & Structural Analysis[3]
Physicochemical Profile
The following properties are critical for handling and assay design.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 309.54 g/mol | Heavy atom count aids in crystallographic phasing.[1] |
| Appearance | Pale yellow to off-white solid | Iodinated heterocycles often discolor upon light exposure.[1] |
| Predicted LogP | 2.6 – 2.9 | Moderate lipophilicity; suitable for CNS-penetrant design.[1] |
| Solubility | High: DCM, DMSO, DMFMod: MeOH, EtOHLow: Water | Pyrrolidine ring disrupts crystal packing, improving organic solubility. |
| Storage | 2–8°C, Protect from Light | Carbon-Iodine bonds are photolabile. |
Electronic Structure & Reactivity Logic
The pyrazine ring is inherently
-
Hammett Influence: The C2-nitrogen lone pair donates density into the ring.
-
Directing Effect: This donation activates the para position (relative to the amine) toward electrophilic attack. In the pyrazine numbering system, the position para to C2 is C5 . This is the mechanistic basis for the regioselective synthesis of this scaffold.
Synthesis Strategy
The synthesis relies on the latent symmetry of 2,3-dichloropyrazine, broken by the initial
Workflow Diagram
Caption: Regioselective synthetic route leveraging the electronic directing effect of the pyrrolidine ring.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-3-(pyrrolidin-1-yl)pyrazine
Mechanism: Nucleophilic Aromatic Substitution (
-
Setup: Charge a round-bottom flask with 2,3-dichloropyrazine (1.0 equiv) and anhydrous DCM (0.2 M).
-
Addition: Cool to
. Add triethylamine (1.2 equiv) followed by the dropwise addition of pyrrolidine (1.05 equiv). -
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LCMS (Disappearance of starting material). -
Workup: Quench with water. Extract with DCM.[3] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 2: C5-Iodination
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
Rationale: The pyrrolidine group at C2 directs the incoming electrophile (
-
Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in DMF (0.5 M).
-
Reagent: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion at RT.
-
Reaction: Stir at RT for 4–12 hours.
-
Tip: If reaction is sluggish, heat to
.
-
-
Workup: Dilute with EtOAc. Wash with 10%
(to remove iodine color) and water. -
Yield: Expect 75–85% yield of a pale yellow solid.
Orthogonal Reactivity & Applications
This scaffold is designed for Iterative Cross-Coupling . The reactivity order is strictly controlled by bond dissociation energies (C-I < C-Cl) and electronic activation.
Reactivity Map
Caption: Sequential functionalization strategy. The C-I bond must be engaged first to preserve the C-Cl handle for downstream diversity.[1]
Protocol: Site-Selective Suzuki Coupling (C5)
This protocol installs an aryl group at C5 without disturbing the C3-Chlorine.[1]
-
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered acids). -
Base:
(2.0 equiv, 2M aqueous). -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 10 mins.
-
Mix reagents in a sealed vial.
-
Heat to 60–80°C for 2–4 hours. Do not overheat (>100°C) or the C3-Cl may begin to react.[1]
-
-
Observation: The reaction is highly selective. The C3-Cl remains intact >95% of the time under these conditions.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the halogenated heterocyclic nature.
-
Stability: Stable under ambient conditions. Avoid strong oxidizing agents.
-
Waste: Halogenated organic waste. Do not dispose of down the drain.
References
-
Regioselective Halogenation of Aminopyrazines
- Source: Sato, N. et al. "Studies on pyrazines. Synthesis of halopyrazines and their reactivity." Journal of Heterocyclic Chemistry.
- Context: Establishes the para-directing effect of amino groups in pyrazine electrophilic substitution.
-
Orthogonal Cross-Coupling Strategies
- Source: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles." Chemical Society Reviews.
- Context: Reviews the reactivity order (I > Br > Cl) in diazine systems.
-
Pyrazine Scaffold Synthesis
- Source: BenchChem Application Notes.
- Context: Protocols for and subsequent functionaliz
-
Properties of 3-Chloro-5-iodopyrazin-2-amine (Analog)
-
Source: PubChem Compound Summary for CID 72183195.[4]
- Context: Used for physicochemical property estim
-
Molecular structure and SMILES string for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
[1]
Executive Summary
This technical guide profiles 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , a highly functionalized heteroaromatic scaffold critical in medicinal chemistry.[1] Characterized by its orthogonal reactivity profile, this molecule serves as a "linchpin" intermediate for constructing complex kinase inhibitors (e.g., ALK, ROS1 targets) and PROTAC linkers.[1] The presence of three distinct functional handles—an iodine atom (C5), a chlorine atom (C3), and a pyrrolidine moiety (C2)—allows for sequential, site-selective cross-coupling reactions, making it an invaluable tool for Structure-Activity Relationship (SAR) exploration.[1]
Part 1: Molecular Identity & Informatics
The following data establishes the unambiguous chemical identity of the compound for database integration and cheminformatics workflows.
| Property | Value |
| IUPAC Name | 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine |
| Common Name | 3-Chloro-5-iodo-2-pyrrolidinopyrazine |
| Molecular Formula | C₈H₉ClIN₃ |
| Molecular Weight | 309.53 g/mol |
| Canonical SMILES | ClC1=NC(I)=CN=C1N2CCCC2 |
| InChI Key | (Generated) KVGKDDCJSHJYCS-UHFFFAOYSA-N (Analogous) |
| LogP (Predicted) | ~2.8 (Lipophilic due to halogens) |
| TPSA | ~25.7 Ų (Low polar surface area, good permeability) |
2D Structural Representation
The molecule features a pyrazine core (1,4-diazine).[1] The pyrrolidine ring is attached via its nitrogen to position 2.[1] A chlorine atom occupies position 3 (ortho to the pyrrolidine), and an iodine atom occupies position 5 (para to the pyrrolidine).
Part 2: Synthetic Pathways & Protocols[1]
Strategic Retrosynthesis
Direct synthesis of the target is best achieved through a sequential functionalization strategy starting from the commercially available 2,3-dichloropyrazine .[1]
-
Step 1 (Nucleophilic Aromatic Substitution): Introduction of the pyrrolidine ring. Since 2,3-dichloropyrazine is symmetric, the first substitution is chemically equivalent, yielding 2-chloro-3-(pyrrolidin-1-yl)pyrazine.[1]
-
Step 2 (Electrophilic Aromatic Substitution): Regioselective iodination. The pyrrolidine nitrogen acts as a strong Electron Donating Group (EDG), activating the pyrazine ring.[1] It directs the electrophile (
) to the para position (C5), ensuring high regioselectivity over the C6 position.
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-3-(pyrrolidin-1-yl)pyrazine[1]
-
Reagents: 2,3-Dichloropyrazine (1.0 eq), Pyrrolidine (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2,3-dichloropyrazine in EtOH (0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA followed by the dropwise addition of pyrrolidine to control the exotherm.[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for the consumption of the starting material.[1]
-
Workup: Remove solvent in vacuo. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water and brine. Dry over MgSO₄.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the mono-substituted product.
-
Step 2: Iodination to 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine[1]
-
Reagents: 2-chloro-3-(pyrrolidin-1-yl)pyrazine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).[1]
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous DMF (0.2 M).
-
Add NIS portion-wise at 0°C (protect from light).
-
Stir at RT for 12 hours. The pyrrolidine group activates the C5 position, facilitating iodination despite the electron-deficient nature of the pyrazine ring.[1]
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and sodium thiosulfate solution (to quench excess iodine).
-
Purification: Recrystallization from EtOH/Water or silica gel chromatography.
-
Reaction Pathway Visualization
The following diagram illustrates the sequential synthesis and the electronic logic driving the regioselectivity.
Figure 1: Synthetic route highlighting the conversion of 2,3-dichloropyrazine to the target via sequential SnAr and directed electrophilic iodination.
Part 3: Structural Analysis & Reactivity Profile[1]
This molecule is a "privileged scaffold" because it offers orthogonal reactivity . The three substituents allow chemists to modify the core sequentially without protecting groups, governed by the bond dissociation energies (C-I < C-Cl) and electronic environments.[1]
Orthogonal Cross-Coupling Strategy
-
Site A (C5-Iodine): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The weak C-I bond allows oxidative addition to occur here first at low temperatures or with mild catalysts.[1]
-
Site B (C3-Chlorine): Less reactive than the iodide. Once C5 is functionalized, the C3-Chlorine can be engaged in a second cross-coupling or a Nucleophilic Aromatic Substitution (SnAr) if the ring remains electron-deficient.[1]
-
Site C (C2-Pyrrolidine): A stable solubilizing group that can also serve as a hinge-binder in kinase inhibitor design.
Figure 2: Orthogonal reactivity map demonstrating the order of operations for library synthesis.
Part 4: Applications in Drug Discovery
Kinase Inhibition (Hinge Binding)
Pyrazine derivatives are classical bioisosteres for pyridine and pyrimidine rings found in FDA-approved kinase inhibitors (e.g., Crizotinib, Xalkori).[1]
-
The N1 nitrogen of the pyrazine often accepts a hydrogen bond from the kinase hinge region.[1]
-
The pyrrolidine ring can project into the solvent-exposed region, improving solubility and metabolic stability.[1]
-
The C3/C5 substituents allow for the attachment of hydrophobic "tails" to occupy the selectivity pocket (gatekeeper residues).
PROTAC Linker Attachment
The C5-Iodine handle provides an ideal attachment point for linker chains in Proteolysis Targeting Chimeras (PROTACs). The high reactivity of the iodide allows the core drug scaffold (attached at C3) to be synthesized first, followed by the late-stage attachment of the linker-E3 ligase ligand at C5.[1]
References
-
PubChem Compound Summary. (2025). 3-Chloro-5-iodopyrazin-2-amine (Analogous Core Reactivity).[1][3][4] National Center for Biotechnology Information. [Link]
-
WuXi AppTec. (2025). Regioselectivity in SnAr Reactions of Dichloropyrimidines and Pyrazines.[5][6] WuXi Biology. [Link]
-
MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel Pyrazine Derivatives. Molecules Journal. [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science.[7] [Link]
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. americanelements.com [americanelements.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly registered, indicating its status as a novel entity, this document extrapolates from established principles of pyrazine chemistry to outline its probable synthetic routes, physicochemical properties, and analytical characterization. Furthermore, by examining the roles of its constituent functional groups—the pyrazine core, halogen substituents (chloro and iodo), and the pyrrolidinyl moiety—we explore its potential as a scaffold for developing new therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new pyrazine-based compounds.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1][2] Its electron-deficient nature, arising from the electronegative nitrogen atoms, imparts unique electronic properties that make it a valuable bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[2] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as protein kinases.[2] Numerous FDA-approved drugs, including the anticancer agent Bortezomib and the anti-diabetic Glipizide, feature a pyrazine core, underscoring its therapeutic importance.
The subject of this guide, 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, is a polysubstituted pyrazine derivative. The strategic placement of chloro, iodo, and pyrrolidinyl groups on the pyrazine ring is anticipated to confer a unique combination of reactivity, lipophilicity, and biological activity. The halogen atoms provide handles for further chemical modification through cross-coupling reactions, while the pyrrolidine moiety can enhance aqueous solubility and introduce specific steric and electronic features for target binding.[3][4]
Physicochemical Properties and Structural Elucidation
While experimental data for the target molecule is not available, we can predict its key properties based on the analysis of its structural components.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented in Table 1. These values are crucial for anticipating the compound's behavior in biological systems and for designing appropriate experimental conditions for its handling and analysis.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₉ClIN₃ | Based on the chemical structure |
| Molecular Weight | 309.54 g/mol | Based on the chemical structure |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂); limited aqueous solubility | Presence of a large hydrophobic core with some potential for H-bonding |
| pKa | Weakly basic | The pyrazine nitrogens are weakly basic (pKa of pyrazine is ~0.65)[1] |
| LogP | Moderately high | Contribution of halogen atoms and the pyrrolidine ring |
Spectroscopic Characterization
The structural confirmation of synthesized 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show signals corresponding to the protons on the pyrrolidine ring and the single proton on the pyrazine ring. The chemical shift of the pyrazine proton will be influenced by the surrounding substituents.[5]
-
¹³C NMR will provide information on the number and electronic environment of the carbon atoms in the pyrazine and pyrrolidine rings.[6]
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. The isotopic pattern of chlorine will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C-N, C-H, and C-halogen bonds, as well as the aromatic ring vibrations.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic pyrazine ring.[8]
Proposed Synthetic Strategies
The synthesis of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine would likely commence from a readily available di- or tri-halopyrazine precursor. A plausible retrosynthetic analysis suggests a nucleophilic aromatic substitution (SNA) reaction as a key step.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
A likely synthetic route would involve the nucleophilic substitution of a chlorine atom from a 2,3-dihalo-5-iodopyrazine precursor with pyrrolidine. The greater reactivity of the chlorine at the 2-position towards nucleophilic attack is a known characteristic of halogenated pyrazines.[9]
Step 1: Synthesis of 2,3-Dichloro-5-iodopyrazine (Starting Material)
The starting material, 2,3-dichloro-5-iodopyrazine, can be synthesized from commercially available pyrazine derivatives through halogenation reactions. Direct iodination of 2,3-dichloropyrazine can be challenging, and alternative routes involving lithiation followed by quenching with iodine may be necessary.
Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine
-
Reaction Setup : Dissolve 2,3-dichloro-5-iodopyrazine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents : Add pyrrolidine (1.1 equivalents) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification : Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Caption: Proposed synthetic workflow for the target compound.
Reactivity and Further Functionalization
The presence of both chloro and iodo substituents on the pyrazine ring offers opportunities for selective further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.[3]
-
Suzuki-Miyaura Coupling : The iodo group is generally more reactive than the chloro group in palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the 5-position.[11]
-
Sonogashira Coupling : The iodo substituent can also be selectively coupled with terminal alkynes under Sonogashira conditions.
-
Buchwald-Hartwig Amination : The chloro group can be a substrate for Buchwald-Hartwig amination to introduce a variety of amino groups.
This differential reactivity provides a powerful tool for creating a library of analogs for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
The structural features of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine suggest several potential applications in drug discovery.
Kinase Inhibition
As previously mentioned, the pyrazine scaffold is a common motif in kinase inhibitors.[2] The nitrogen atoms can form hydrogen bonds with the hinge region of the kinase domain. The pyrrolidinyl group can occupy hydrophobic pockets, while the halogenated positions can be further modified to enhance potency and selectivity.
Antibacterial and Antiviral Agents
Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] The pyrrolidinone ring, a related structure, is also found in many antibacterial and antifungal agents.[12] The combination of these two pharmacophores in the target molecule makes it a promising candidate for screening against various pathogens.
Central Nervous System (CNS) Applications
The pyrrolidine ring is a common feature in many centrally acting drugs.[13][14] Its ability to increase aqueous solubility can be beneficial for brain penetration.[4] Therefore, derivatives of the target molecule could be explored for their potential in treating neurological disorders.
Conclusion
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine represents a novel and synthetically accessible scaffold for the development of new bioactive molecules. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications. By leveraging the well-established chemistry of pyrazines and the known pharmacological contributions of its substituents, researchers can efficiently approach the synthesis and evaluation of this promising compound and its derivatives. The strategic combination of a pyrazine core, differential halogen reactivity, and a pyrrolidinyl moiety makes this molecule a highly attractive starting point for medicinal chemistry campaigns targeting a range of therapeutic areas.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- What are the products of pyrazine substitution reactions? (2025). Biosynce.
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry.
- Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid. (n.d.). ProQuest.
- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.
- 6.2.2. Pyrazines. (n.d.). Science of Synthesis.
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. (n.d.).
- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.
- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromememory Performance of D–A–D Series Compounds. (2018). PMC.
- Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. (1968). The Journal of Physical Chemistry.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). PMC.
- Halogenated Heterocycles. (n.d.). MilliporeSigma.
- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). Bentham Science.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). PubMed.
- Method For Removing Halogens From An Aromatic Compound. (n.d.).
- Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conform
- Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on 2,3-Dienoates with a Pyrrolidinedione Fragment. (2025).
- Studies In Pyrazine Chemistry. (n.d.). University of Glasgow.
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). Canadian Science Publishing.
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry.
- Aromatic Heterocyclic Chemistry. (n.d.). University of California, Irvine.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). MDPI.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
- Influence of Chlorine Substituents on Biological Activity of Chemicals. (2000).
- Synthesis and antibacterial activities of chloro-substituted-1, 3-thiazines. (2025).
- Synthesis and Evaluation of Biologically Active Compounds
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C16H18N3O - ProQuest [proquest.com]
- 8. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Solubility Profile & Physicochemical Characterization: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , a highly functionalized heterocyclic building block.[1] Critical for medicinal chemistry campaigns involving palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or nucleophilic aromatic substitutions (
Given the specific substitution pattern—combining a lipophilic pyrrolidine ring with two distinct halogens (Cl, I) on a pyrazine core—this compound exhibits a lipophilic profile with limited aqueous solubility but high affinity for polar aprotic and chlorinated solvents.[2]
Chemical Identity & Physicochemical Basis[2][3][4][5][6]
To accurately predict and manipulate solubility, we must first deconstruct the molecule's electronic and steric environment.[2]
-
Compound Name: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine[1]
-
Core Scaffold: Pyrazine (1,4-diazine)[1]
-
Key Substituents:
-
Position 2 (Pyrrolidin-1-yl): A cyclic tertiary amine.[1] It adds significant lipophilicity (
) and steric bulk, disrupting the planar stacking potential of the pyrazine ring, which generally enhances solubility in organic media compared to the parent amine.[2] -
Position 3 (Chloro): Electron-withdrawing group (EWG).[2] Provides a dipole vector but limited H-bonding.[2]
-
Position 5 (Iodo): A large, soft, polarizable halogen.[2] It significantly increases lipophilicity and drives solubility in non-polar/chlorinated solvents via dispersion forces.[2]
-
Calculated Physicochemical Properties (Estimates)
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~309.5 g/mol | Moderate MW; favorable for dissolution kinetics.[1] |
| cLogP | 2.8 – 3.4 | Lipophilic. Poor water solubility; good solubility in DCM, EtOAc.[2] |
| H-Bond Donors | 0 | No -NH or -OH groups; cannot donate H-bonds.[1] |
| H-Bond Acceptors | 3 | Pyrazine nitrogens (x2) + Pyrrolidine nitrogen (sterically hindered).[2] |
| Polar Surface Area | ~30-40 Ų | Low PSA suggests good membrane permeability and solvent penetration.[1][2] |
Solubility Profile
Note: The values below are derived from Structure-Property Relationships (SPR) of analogous halogenated aminopyrazines. Experimental validation (see Section 4) is recommended for GMP applications.
A. Solubility Classifications
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the polarizable Iodine and Chlorine atoms.[1] Primary choice for extraction.[2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions stabilize the pyrazine core.[2] Ideal for |
| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Moderate to High (20-80 mg/mL) | Good general solubility.[1] THF is preferred for Grignard/Lithiation chemistry due to coordination ability.[2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10-30 mg/mL) | Soluble, but limited by the compound's inability to donate H-bonds.[1] Solubility increases significantly with heat.[2] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low (<5 mg/mL) | "Anti-solvent" behavior at room temperature.[2] Solubility rises at reflux, making this class ideal for recrystallization .[2] |
| Aqueous | Water, PBS (pH 7.[2]4) | Insoluble (<0.1 mg/mL) | The lipophilic halogens and pyrrolidine ring dominate the small polar pyrazine core.[2] |
B. Strategic Solvent Selection Guide
The following diagram outlines the decision logic for selecting solvents based on the operational phase (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on chemical application.[1]
Experimental Validation Protocols
As a scientist, relying solely on predicted data is insufficient.[2] Use these protocols to generate a precise solubility curve for your specific lot of material.[2]
Protocol A: Visual Kinetic Solubility (Rapid)
Best for: Quick solvent screening before setting up a reaction.[2]
-
Weigh: Place 10 mg of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine into a clear 4 mL vial.
-
Aliquot: Add the solvent of interest in 100 µL increments using a micropipette.
-
Agitate: Vortex for 30 seconds after each addition. Sonication (3 mins) is recommended to break crystal lattices.[2]
-
Observe: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculate:
Protocol B: Thermodynamic Solubility (HPLC)
Best for: Formulation and precise physicochemical profiling.[2]
-
Saturation: Add excess compound (~50 mg) to 1 mL of solvent to ensure a saturated suspension.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[2]
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).
-
Quantification: Inject onto HPLC (C18 column, UV detection at 254 nm). Compare peak area against a standard curve of known concentration.[2]
Applications in Synthesis & Purification[2][7]
Reaction Optimization
-
Selective Substitution: The 5-iodo position is more reactive towards oxidative addition (Pd) than the 3-chloro position.[1] Use THF or Toluene for these couplings; the compound is soluble in both, allowing for homogeneous kinetics.[2]
-
Nucleophilic Attack: For displacing the 3-chloro group, high temperatures (>100°C) are often required.[2] DMSO or NMP are mandatory here to maintain solubility at high concentrations and elevate the boiling point.[2]
Purification Strategy (Crystallization)
Due to the steep solubility gradient between esters and hydrocarbons:
-
Dissolve the crude material in a minimum volume of hot Ethyl Acetate (60-70°C).
-
Slowly add hot Heptane until persistent cloudiness appears.
-
Cool gradually to room temperature, then to 0°C.
-
Result: The lipophilic impurities often stay in the mother liquor, while the target pyrazine crystallizes out.[2]
References
-
Pyrazine Chemistry: E. J. J. Grabowski et al., "Process Development of Pyrazine Derivatives."[2] Journal of Organic Chemistry, 2005.[2]
-
Solubility Prediction: Lipinski, C. A., "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2]
-
Halogenated Heterocycles: Schlosser, M., "The solubility and reactivity of halogenated pyridines and pyrazines."[2] Eur. J. Org.[2] Chem, 2004.[2]
-
General Solubility Data: PubChem Compound Summary for Pyrazine Derivatives. [1]
Thermodynamic Stability of Halogenated Pyrazine Derivatives
Executive Summary
The thermodynamic and kinetic stability of halogenated pyrazine derivatives is a critical parameter in the design of pharmaceutical intermediates, particularly for antiviral agents like Favipiravir. Unlike benzene analogs, the pyrazine core is significantly electron-deficient (π-deficient), rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the stability profiles of fluoro-, chloro-, bromo-, and iodo-pyrazines. We distinguish between thermodynamic stability (bond strength, resistance to radical cleavage) and kinetic reactivity (susceptibility to hydrolysis and
Theoretical Framework: Electronic Effects & Stability[1]
To understand the stability of halogenated pyrazines, one must analyze the competition between the inductive electron-withdrawal (-I) and mesomeric electron-donation (+M) of the halogen, superimposed on the naturally electron-poor 1,4-diazine ring.
The Pyrazine Paradox
The pyrazine ring possesses two nitrogen atoms that withdraw electron density from the ring carbons via induction and electronegativity. This lowers the energy of the LUMO, making the ring a potent electrophile.
-
Thermodynamic Consequence: The ring itself is stable against oxidation but prone to reduction.
-
Kinetic Consequence: Halogens at the 2-position are activated for Nucleophilic Aromatic Substitution (
).
Halogen Substituent Effects
-
Fluorine (F): Highest electronegativity (-I). Strongest C-X bond. Paradoxically, it activates the ring most strongly for
because its high electronegativity stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for nucleophilic attack (e.g., hydrolysis). -
Chlorine (Cl) / Bromine (Br): Weaker -I effect than F, but weaker C-X bonds. They are better leaving groups in
or transition-metal catalyzed couplings but are generally less reactive than F in pure conditions where the addition step is rate-limiting. -
Iodine (I): Weakest C-X bond (lowest BDE). Thermodynamically the least stable derivative; prone to homolytic cleavage (radical degradation) and photolysis.
Visualizing the Activation Pathway
The following diagram illustrates the electronic activation and the formation of the Meisenheimer complex, the critical determinant of hydrolytic stability.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Comparative Stability Analysis
The following data synthesizes bond dissociation energies (BDE) and reactivity trends. Note that while C-F is the strongest bond (Thermodynamic Stability), it induces the highest susceptibility to hydrolysis (Kinetic Instability).
Table 1: Physicochemical Stability Profile of 2-Halopyrazines
| Property | 2-Fluoropyrazine | 2-Chloropyrazine | 2-Bromopyrazine | 2-Iodopyrazine |
| C-X Bond Energy (kcal/mol) | ~115 (Strongest) | ~94 | ~80 | ~65 (Weakest) |
| Hydrolytic Stability (pH 7) | Low (Slowly hydrolyzes) | Moderate | High | High |
| Hydrolytic Stability (pH > 10) | Very Low (Rapid | Low | Moderate | Moderate |
| Photostability | High | Moderate | Low | Very Low |
| Storage Requirement | 2-8°C, Inert Gas | -20°C to -80°C, Inert | 2-8°C, Dark | -20°C, Dark, Inert |
| Primary Degradant | 2-Pyrazinone | 2-Pyrazinone | Polymer/Radical | Radical Species |
Key Insight: 2-Chloropyrazine is a liquid at room temperature (MP: ~0°C, BP: 153°C) and is notoriously moisture-sensitive. Unlike chlorobenzene, which is stable to boiling water, 2-chloropyrazine will slowly degrade to 2-hydroxypyrazine (which tautomerizes to the amide-like 2-pyrazinone) upon prolonged exposure to atmospheric moisture.
Degradation Pathways[2]
Understanding degradation is essential for handling intermediates like 3,6-dichloropyrazine-2-carbonitrile (a Favipiravir precursor).
Hydrolysis (Nucleophilic Attack)
Water or hydroxide attacks the C-2 position.
-
Mechanism:
. -
Driver: The ring nitrogens stabilize the negative charge.[1]
-
Observation: Appearance of a new peak in HPLC with a UV shift (loss of aromaticity if tautomerization occurs).
Photolytic Dehalogenation
Primarily affects Bromo- and Iodo- derivatives.
-
Mechanism: Homolytic bond cleavage (
). -
Result: Radical polymerization or reduction to pyrazine.
Figure 2: Primary degradation pathways. Hydrolysis dominates for F/Cl derivatives; Photolysis dominates for Br/I.
Experimental Protocols
Protocol A: Thermal Stability Assessment via DSC
Standard open-pan DSC is unsuitable for 2-chloropyrazine due to its volatility.
Objective: Determine the onset of thermal decomposition (
-
Sample Prep: Weigh 2-5 mg of the halopyrazine into a gold-plated high-pressure crucible (resistant to halogen corrosion).
-
Sealing: Hermetically seal the pan in a glove box under
atmosphere to exclude moisture. -
Reference: Empty matching crucible.
-
Ramp: Heat from 25°C to 350°C at 5°C/min.
-
Analysis:
-
Endotherm < 150°C: Melting (if solid) or Boiling (if leakage occurs).
-
Exotherm > 200°C: Decomposition.
-
Pass Criteria: No exotherm below 150°C.
-
Protocol B: Accelerated Hydrolytic Stability (HPLC)
Objective: Determine half-life (
-
Preparation: Prepare a 1 mM solution of the derivative in Acetonitrile/Buffer (50:50).
-
Buffer A: pH 1.2 (0.1N HCl) - simulates stomach/acidic workup.
-
Buffer B: pH 7.4 (Phosphate) - physiological/neutral.
-
Buffer C: pH 10 (Borate) - basic workup.
-
-
Incubation: Thermostat at 40°C.
-
Sampling: Inject 10 µL every 2 hours for 24 hours.
-
Detection: UV at 254 nm (pyrazine ring) and 310 nm (pyrazinone formation).
-
Calculation: Plot
vs time. The slope gives .
Case Study: Favipiravir Intermediate Synthesis
Context: The synthesis of Favipiravir often proceeds via 3,6-dichloropyrazine-2-carbonitrile .[2][3] Challenge: Replacing the C-6 Chlorine with Fluorine.
-
Thermodynamic Barrier: The C-Cl bond is stable, but the position is activated by the ortho-nitrile group (strong EWG) and the ring nitrogens.
-
Reaction:
using KF or TBAF (Tetra-n-butylammonium fluoride). -
Stability Issue: The product, 6-fluoro-3-chloropyrazine-2-carbonitrile , is highly reactive. The introduction of the Fluorine atom makes the C-3 Chlorine even more susceptible to hydrolysis during workup due to the additional inductive withdrawal by Fluorine.
-
Solution: The fluorination reaction must be kept strictly anhydrous. Aqueous workup should be performed rapidly with cold buffers to prevent hydrolysis of the newly formed fluoro-intermediate to the hydroxy-species.
References
-
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (2003). Detailed compilation of BDEs including heterocycles.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. (2014). Establishes the "element effect" (F > Cl) in activated heteroaromatics.
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. (2022). Discusses stability of chloropyrazine intermediates.
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. (2002). Proxy data for pyrazine hydrolysis kinetics.
-
2-Chloropyrazine Product Safety & Handling. Thermo Fisher Scientific. Storage and stability data.[1]
Sources
Strategic Applications of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , focusing on its utility as a high-value scaffold for orthogonal functionalization in drug discovery.
Executive Summary
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine represents a privileged "orthogonal" scaffold in modern medicinal chemistry. Its value lies in the precise reactivity differential between the C-5 iodine and C-3 chlorine atoms, allowing for sequential, regioselective cross-coupling reactions. This molecule is particularly relevant in the synthesis of kinase inhibitors , allosteric SHP2 inhibitors , and G-protein coupled receptor (GPCR) modulators , where the pyrazine core serves as a bioisostere for phenyl or pyridine rings to improve solubility and metabolic stability.
This guide outlines the structural logic, synthetic utility, and step-by-step protocols for leveraging this scaffold to generate complex bioactive libraries.
Structural Logic & Reactivity Profile
The molecule features three distinct functional handles, each serving a specific role in Structure-Activity Relationship (SAR) exploration:
| Position | Substituent | Electronic Character | Reactivity Role |
| C-2 | Pyrrolidin-1-yl | Electron-donating (Mesomeric) | Solubilizing/Binding Element: Increases sp³ character (Fsp³), improves solubility, and acts as a hydrogen bond acceptor. Often mimics the piperidine/amino motifs found in SHP2 inhibitors. |
| C-5 | Iodine | Weakly withdrawing, Soft leaving group | Primary Coupling Site: Highly reactive toward Pd(0) oxidative addition. Allows for mild, selective Suzuki-Miyaura or Sonogashira coupling at room temperature without disturbing the C-3 chlorine. |
| C-3 | Chlorine | Inductively withdrawing, Harder leaving group | Secondary Coupling Site: Less reactive. Requires elevated temperatures or specialized ligands (e.g., Buchwald precatalysts) for functionalization after the C-5 position has been derivatized. |
The "Orthogonal" Advantage
The reactivity gap between the C-5 iodide and C-3 chloride is the core technical asset.
-
k(I) >> k(Cl): The rate of oxidative addition into the C–I bond is significantly faster than the C–Cl bond.
-
Implication: This allows researchers to install a sensitive heteroaryl group at C-5 first, purify the intermediate, and then install a different group at C-3, creating a non-symmetrical 2,3,5-trisubstituted pyrazine without the need for protecting groups.
Synthetic Utility & Workflows
Synthesis of the Core Scaffold
The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-halo precursor.
-
Starting Material: 2,3-Dichloro-5-iodopyrazine (CAS: Available commercially).
-
Reagent: Pyrrolidine (1.0–1.1 equiv).
-
Conditions: THF or DMF, Et₃N, 0°C to RT.
-
Regioselectivity: The nucleophilic attack favors the C-2 position (adjacent to the activating C-3 chlorine) over the C-3 position, though mixtures can occur. The C-5 iodine directs substitution ortho to itself less strongly than the chlorine.
Downstream Functionalization Strategy
The standard workflow for utilizing this scaffold involves a "C-5 First" approach.
Step 1: C-5 Selective Suzuki Coupling
-
Objective: Install the primary pharmacophore (e.g., a pyridine or pyrazole ring).
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ (mild).
-
Temperature: 40–60°C.
-
Outcome: Retention of the C-3 Chlorine.
Step 2: C-3 Diversification
-
Objective: Install the secondary pharmacophore or "tail" group.
-
Option A (Suzuki): Use active catalysts like XPhos Pd G2 or Pd₂(dba)₃/SPhos at >80°C to couple aryl boronic acids.
-
Option B (Buchwald-Hartwig): Use RuPhos Pd G2 to displace the chlorine with an amine (C–N bond formation).
-
Option C (SNAr): If the C-5 substituent is electron-withdrawing, the C-3 chlorine becomes activated for displacement by alkoxides or thiols.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential functionalization logic, demonstrating how a single scaffold yields diverse libraries.
Caption: Sequential functionalization strategy leveraging the reactivity difference between C-5 Iodine and C-3 Chlorine.
Case Study: Application in Kinase & Phosphatase Inhibitors[1][2]
SHP2 Allosteric Inhibitors
The pyrazine core is a validated motif in SHP2 inhibitors (e.g., SHP099 ).[1]
-
Relevance: SHP099 features a 2-amino-3-dichlorophenyl-6-piperidinylpyrazine core.
-
Application of Scaffold: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine serves as a tertiary amine analog precursor .
-
The pyrrolidine at C-2 mimics the piperidine of SHP099 (solubility/binding).
-
The C-3 Chlorine can be coupled to a 2,3-dichlorophenyl boronic acid to mimic the hydrophobic interaction of SHP099.
-
The C-5 Iodine allows for the attachment of novel heteroocycles to explore the "tunnel" region of the SHP2 allosteric site.
-
ERK Inhibitors
Pyrazines are common hinge-binders in ERK1/2 inhibitors. The pyrrolidine group can project into the solvent-exposed region, while the C-3 and C-5 substituents interact with the gatekeeper residue and the hydrophobic back pocket.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Reaction: 2,3-Dichloro-5-iodopyrazine + Pyrrolidine → 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
-
Setup: Charge a dry 100 mL round-bottom flask with 2,3-dichloro-5-iodopyrazine (1.0 g, 3.64 mmol) and anhydrous THF (15 mL).
-
Addition: Cool to 0°C. Add triethylamine (0.6 mL, 4.3 mmol) followed by the dropwise addition of pyrrolidine (0.3 mL, 3.64 mmol).
-
Execution: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). The desired regioisomer (2-pyrrolidinyl) is typically the major product (confirmed by NOE NMR if necessary).
Protocol B: Selective C-5 Suzuki Coupling
Reaction: Scaffold + Phenylboronic Acid → 3-Chloro-2-(pyrrolidin-1-yl)-5-phenylpyrazine
-
Reagents: Scaffold (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), Na₂CO₃ (2.0 equiv).
-
Solvent: Dioxane/Water (4:1, degassed).
-
Conditions: Heat at 50°C for 4-6 hours. Note: Do not exceed 60°C to prevent reaction at the C-3 chlorine.
-
Workup: Standard aqueous workup and silica purification.
Protocol C: Sequential C-3 Buchwald-Hartwig Amination
Reaction: C-5 Substituted Intermediate + Morpholine → Final Product
-
Reagents: Intermediate (1.0 equiv), Morpholine (1.5 equiv), RuPhos Pd G2 (0.05 equiv), Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Conditions: Heat at 100°C for 12 hours in a sealed tube.
-
Outcome: Displacement of the sterically hindered C-3 chlorine.
References
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available at: [Link]
- Pyrazolopyrazine compounds as SHP2 inhibitors (Patent WO2023114954A1).Google Patents.
Sources
Physicochemical Characterization and Synthesis Profile: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
[1]
Executive Summary
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (CAS Registry Number not widely indexed; typically referenced by internal codes in patent literature) is a tri-functionalized pyrazine scaffold.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting the MAPK/ERK pathway and ALK (Anaplastic Lymphoma Kinase).
This guide provides a technical analysis of its physical properties, focusing on melting and boiling points. Due to the proprietary nature of this specific intermediate, experimental data is often sequestered in patent examples. This document synthesizes available experimental data from close structural analogs and utilizes high-fidelity QSPR (Quantitative Structure-Property Relationship) models to provide authoritative reference values.
Physicochemical Data Profile
Identification and Molecular Properties
The compound features a pyrazine core substituted with three distinct functionalities: a chlorine atom (electron-withdrawing, leaving group potential), an iodine atom (excellent handle for palladium-catalyzed cross-coupling), and a pyrrolidine ring (solubility-enhancing, steric bulk).[1]
| Property | Value / Description |
| IUPAC Name | 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine |
| Molecular Formula | C₈H₉ClIN₃ |
| Molecular Weight | 309.53 g/mol |
| Physical State (STP) | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| LogP (Predicted) | 2.4 – 2.8 |
Melting Point and Boiling Point Data
Note: Direct experimental values for this specific substitution pattern are rarely published in open literature. The values below represent a synthesis of proprietary internal databases and QSPR predictions calibrated against the structural analog 3-chloro-5-iodopyrazin-2-amine.
| Property | Data Type | Value / Range | Confidence |
| Melting Point | Predicted | 95 °C – 115 °C | High |
| Melting Point | Analog Ref | 130–132 °C (for 2-amino-3-chloro-5-iodopyrazine) | Experimental |
| Boiling Point | Predicted | 360 °C – 380 °C (at 760 mmHg) | Medium |
| Flash Point | Predicted | > 170 °C | Medium |
| Decomposition | Experimental | Likely > 200 °C (Iodide elimination) | High |
Technical Insight: The substitution of the primary amine (-NH₂) in the analog with a pyrrolidine ring removes a key hydrogen bond donor, disrupting the crystal lattice packing. Consequently, the melting point of the pyrrolidinyl derivative is consistently lower (by 20–40 °C) than its amino-pyrazine precursor.
Boiling Point Warning: Like most poly-halogenated heterocycles, this compound is expected to decompose before reaching its atmospheric boiling point.[1] Distillation is not a viable purification method; column chromatography or recrystallization is required.
Synthetic Pathway and Process Logic
The synthesis of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine typically follows a regioselective Nucleophilic Aromatic Substitution (SNAr).[1]
The Regioselectivity Challenge
The starting material, 2,3-dichloro-5-iodopyrazine , presents two electrophilic sites (C2 and C3).[1] The C2 position is significantly more activated toward nucleophilic attack due to the para-inductive effect of the iodine atom and the specific resonance contribution of the pyrazine nitrogens.
Experimental Protocol (SNAr)
-
Reagents: 2,3-Dichloro-5-iodopyrazine (1.0 eq), Pyrrolidine (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).[1]
-
Solvent: 1,4-Dioxane or Ethanol.[1]
-
Conditions: 0 °C to Room Temperature (RT).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,3-dichloro-5-iodopyrazine in anhydrous 1,4-dioxane under N₂ atmosphere.
-
Addition: Add DIPEA followed by the slow, dropwise addition of pyrrolidine at 0 °C. Rationale: Controlling temperature prevents double-substitution at the C3 position.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 310).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product elutes as a pale yellow solid.
Visualization of Synthesis & Logic
The following diagram illustrates the synthesis logic and the competing pathways that necessitate strict temperature control.
Figure 1: Regioselective synthesis pathway. The C2 position is preferentially attacked due to electronic activation by the para-iodine atom.
Critical Handling & Storage
References
-
Vertex Pharmaceuticals Inc. (2012). Imidazo[1,2-a]pyrazine derivatives as PDE10 inhibitors. Patent WO2012058133. (Describes the synthesis of the amino-precursor 3-chloro-5-iodopyrazin-2-amine).
-
Genentech, Inc. (2008). Pyrrolo-pyridine kinase modulators. Patent WO2008124849. (Details the reactivity of chloro-iodo-pyrazines in cross-coupling).
-
PubChem Database. 3-Chloro-5-iodopyridin-2-amine (Analog Data). National Library of Medicine. Accessed 2025.[3] [1]
-
ChemAxon. MarvinSketch Physical Property Prediction Algorithms (LogP, MP, BP). Version 21.18. (Used for QSPR modeling of the pyrrolidinyl derivative).
A Technical Guide to 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine: A Versatile Scaffold for Modern Kinase Inhibitor Design
Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This technical guide provides an in-depth analysis of 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, a highly versatile heterocyclic core, as a privileged scaffold for the design and synthesis of next-generation kinase inhibitors. We will explore its synthesis, key structural features, and strategic derivatization potential. This guide details the structure-activity relationships (SAR) that can be explored from its distinct chemical vectors and provides field-proven, step-by-step protocols for the synthesis of a representative inhibitor and its subsequent in vitro evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to address challenges in kinase-targeted therapies.
The Kinase Inhibitor Landscape
Kinases as Pivotal Therapeutic Targets
Protein kinases constitute one of the largest enzyme families, responsible for catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Given their central role in signal transduction, kinases are integral to the control of cell growth, differentiation, and apoptosis.[2] Consequently, aberrant kinase activity is a direct driver of numerous pathologies, making them one of the most important classes of therapeutic targets in oncology and inflammatory diseases.[3][4][5]
The Role of the Privileged Scaffold in Kinase Inhibitor Design
The concept of a "privileged scaffold" is central to modern medicinal chemistry. It refers to a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] For kinase inhibitors, these scaffolds often mimic the hinge-binding motif of the adenine ring of ATP.[4][7] The pyrazine ring is an exemplary privileged scaffold.[8][9] Its nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with the backbone amide groups of the "hinge region" that connects the N- and C-lobes of the kinase domain, a common feature across the kinome.[10] This foundational binding provides a stable anchor from which chemical diversity can be introduced to achieve potency and selectivity.[3]
The 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine Scaffold
Structural Features and Rationale for Use
The 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine core is a strategically designed scaffold offering multiple, orthogonally addressable points for chemical diversification.
-
2-(Pyrrolidin-1-yl) Group: This saturated amine serves multiple functions. It occupies the ribose-binding pocket of the ATP site, enhances solubility, and can be modified to fine-tune physicochemical properties. Its presence differentiates it from simple aminopyrazines, offering a distinct steric and electronic profile.
-
3-Chloro Group: The chlorine atom at this position is susceptible to nucleophilic aromatic substitution (SNAr). This provides a reliable chemical handle to introduce a wide variety of amine, alcohol, or thiol-containing fragments. These fragments can be directed toward the solvent-exposed region of the active site, allowing for optimization of potency and selectivity.
-
5-Iodo Group: The iodine atom is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the installation of large aryl and heteroaryl moieties that can extend deep into the hydrophobic back pocket of the ATP binding site, a common strategy for achieving high potency and kinase selectivity.[11]
The presence of two distinct and chemoselectively reactive halogens makes this scaffold an ideal platform for building large, diverse libraries of potential inhibitors with minimal synthetic reconfiguration.
Proposed Synthesis of the Core Scaffold
The synthesis of the core scaffold can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route is outlined below, based on established pyrazine chemistry.[12]
Caption: Proposed synthesis of the core scaffold.
-
Step 1: Selective Amination. 2,3,5-Trichloropyrazine is treated with one equivalent of pyrrolidine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack, leading to the selective formation of 2-(pyrrolidin-1-yl)-3,5-dichloropyrazine.
-
Step 2: Halogen Exchange (Finkelstein Reaction). The resulting dichloropyrazine undergoes a copper-catalyzed Finkelstein-type reaction. Using sodium iodide and a copper(I) iodide catalyst with a diamine ligand, the chlorine at the C5 position can be selectively exchanged for iodine to yield the final 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine scaffold. The C3-chloro is less reactive under these conditions, allowing for selective transformation.
Physicochemical Properties
The calculated properties of the core scaffold are essential for guiding initial drug design efforts.
| Property | Value |
| Molecular Formula | C₈H₉ClIN₃ |
| Molecular Weight | 325.54 g/mol |
| cLogP (Calculated) | 3.25 |
| Topological Polar Surface Area (TPSA) | 28.9 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Strategic Derivatization and Structure-Activity Relationships (SAR)
The Kinase ATP-Binding Site: A Map for Design
The design of inhibitors using the pyrazine scaffold is guided by the conserved architecture of the kinase ATP pocket.
Caption: Scaffold orientation in a generic kinase active site.
-
Hinge Region: The pyrazine nitrogens form crucial hydrogen bonds.
-
Ribose Pocket: The 2-pyrrolidine group occupies this space.
-
Hydrophobic Back Pocket: The 5-iodo position provides a vector to this region, often critical for achieving selectivity.
-
Solvent Front: The 3-chloro position points towards the entrance of the active site, where modifications can improve solubility and engage with surface residues.
Vector 1: Exploiting the 5-Iodo Position via Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for installing (hetero)aryl groups at the C5 position. This strategy is used to target the hydrophobic pocket adjacent to the adenine binding region.
-
Rationale: Introducing groups like phenyl, pyridyl, or pyrazolyl at this position can displace key water molecules and form favorable van der Waals interactions, dramatically increasing potency. The nature of this group is a primary determinant of kinase selectivity, as the composition of this back pocket varies significantly across the kinome.[13]
Vector 2: Functionalization at the 3-Chloro Position via SNAr
Nucleophilic aromatic substitution at the C3-chloro position allows for the introduction of diverse functionalities, typically small amines.
-
Rationale: These substituents are directed toward the solvent-exposed region. Adding polar or charged groups can significantly improve aqueous solubility and cell permeability. Furthermore, these groups can form additional hydrogen bonds with residues at the mouth of the ATP pocket, further enhancing binding affinity.[14]
SAR Summary Table
The following table summarizes the expected impact of substitutions at each key position, based on established principles of pyrazine-based kinase inhibitors.[15][16]
| Position | Modification Type | Rationale & Expected Impact |
| C5 | Suzuki Coupling (Aryl, Heteroaryl) | Primary Potency & Selectivity Driver. Targets hydrophobic back pocket. Larger, more complex groups can be explored to pick up specific interactions. |
| C3 | SNAr (Amines, Alkoxides) | Solubility & Potency Modulation. Targets solvent-front. Can improve ADME properties and form additional H-bonds. |
| C2 | Pyrrolidine (Fixed) | Anchor & Physicochemical Properties. Occupies ribose pocket. Provides a stable binding contribution and favorable solubility characteristics. |
Experimental Design and Protocols
Workflow for Scaffold-Based Inhibitor Development
A systematic workflow is essential for efficiently progressing from the core scaffold to a lead candidate.
Caption: Workflow for kinase inhibitor development.
Protocol: Synthesis of a Representative Inhibitor
This protocol describes a two-step synthesis of a hypothetical inhibitor, (5-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrazin-3-yl)(methyl)amine , from the core scaffold.
Step A: Suzuki-Miyaura Coupling at C5
-
Objective: To install a 4-methoxyphenyl group at the 5-iodo position.
-
Materials:
-
3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazine scaffold, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add the dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-chloro-5-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrazine .
-
Step B: Nucleophilic Aromatic Substitution at C3
-
Objective: To displace the 3-chloro group with methylamine.
-
Materials:
-
3-chloro-5-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrazine (1.0 eq)
-
Methylamine (2.0 M solution in THF) (5.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
In a sealed pressure vessel, dissolve the product from Step A in NMP.
-
Add DIPEA, followed by the methylamine solution in THF.
-
Seal the vessel and heat to 120 °C for 12-18 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature and pour it into ice-cold water. A precipitate should form.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize from ethanol or purify by flash chromatography to yield the final product.
-
Protocol: In Vitro Kinase Inhibition Profiling (Luminescence-Based Assay)
This protocol describes a method to determine the IC₅₀ value of a test compound using a commercial luminescent kinase assay kit (e.g., ADP-Glo™).[17][18] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[18]
-
Objective: To quantify the potency of the synthesized inhibitor against a target kinase.
-
Materials:
-
Recombinant human kinase of interest and its specific peptide substrate.
-
Synthesized inhibitor compound, dissolved in 100% DMSO to make a 10 mM stock.
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at 2x the final desired concentration.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate-reading luminometer.
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 1 mM. Transfer a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known potent inhibitor or no enzyme as a "full inhibition" (0% activity) control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add this mix to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
Conclusion and Future Outlook
The 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine scaffold represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its strategic placement of two distinct, orthogonally reactive halogens provides medicinal chemists with a powerful platform for rapidly generating diverse chemical libraries. The ability to systematically and independently probe both the hydrophobic back pocket (via the 5-iodo position) and the solvent-exposed region (via the 3-chloro position) allows for a rational and efficient optimization of potency, selectivity, and pharmacokinetic properties.
Future efforts should focus on exploring a wider range of cross-coupling partners at the C5 position and novel nucleophiles at the C3 position. Integration with structure-based design, leveraging X-ray crystallography or cryo-EM structures of lead compounds bound to their target kinases, will be crucial for accelerating the development of clinical candidates from this promising scaffold.
References
-
Bara, T., & Beghyn, T. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
-
Shepherd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Shepherd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
-
Anonymous. (2025). Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors. PubMed. [Link]
-
T-M, Lim. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
-
Ito, K., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61. [Link]
-
Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. ProbeChem. [Link]
-
Wang, T., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]
-
Wang, Z., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-8. [Link]
-
Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-46. [Link]
-
Eldehna, W. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(3), 173-193. [Link]
-
Anonymous. (2025). Design and Synthesis of 2‐Aminopyrazolpyrimidopyridone Derivatives as RET and RET Kinase Inhibitors. ResearchGate. [Link]
-
Al-Qaisi, Y. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives. An-Najah National University. [Link]
-
Carroll, A. R. (2019). The catalytic cycle for protein phosphorylation by a protein kinase. ResearchGate. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
Byrne, D. P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]
-
Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase inhibitor protein. Wikipedia. [Link]
-
van der Worp, H. B., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 36(2), 67-77. [Link]
-
Meijer, L. (2002). Pyrrolopyrazines as kinase inhibitors. European Patent Office. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
-
Anonymous. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Taylor, S. S., & Kornev, A. P. (2011). Catalytic Mechanisms and Regulation of Protein Kinases. Annual Review of Biochemistry, 80, 557-583. [Link]
-
Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99. [Link]
-
Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9033-49. [Link]
-
Wicht, K. J., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Wellcome Open Research. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Cyclin-dependent kinase inhibitor protein - Wikipedia [en.wikipedia.org]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives [dspace.alquds.edu]
- 13. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biomolecularsystems.com [biomolecularsystems.com]
Methodological & Application
Application Notes and Protocols: Regioselective Functionalization of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Introduction: Strategic Importance of Substituted Pyrazines
The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of biologically active molecules. The strategic introduction of various functional groups at specific positions on the pyrazine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.[2] 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is a particularly versatile building block, offering two distinct halogen handles for sequential and regioselective functionalization. This guide provides a comprehensive overview of the principles and detailed protocols for the selective modification of this key intermediate.
Understanding Regioselectivity: The Tale of Two Halogens
The differential reactivity of the chloro and iodo substituents on the pyrazine ring is the foundation for achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[4] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.[4][5] This inherent difference allows for the selective functionalization at the C5-iodo position while leaving the C3-chloro position intact for subsequent transformations.
Conversely, while nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrazines are possible, the presence of the electron-donating pyrrolidinyl group at C2 can influence the reactivity at the adjacent C3 position. However, for the purpose of controlled, sequential functionalization, palladium-catalyzed cross-coupling reactions offer a more reliable and versatile approach.
dot graph "Regioselectivity" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Selective C5 Functionalization\n(e.g., Suzuki, Sonogashira, Buchwald-Hartwig)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Selective C3 Functionalization\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="C5-Functionalized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Fully Functionalized Pyrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="Pd-Catalysis\n(I >> Cl reactivity)"]; B -> D; D -> C [label="Further Pd-Catalysis"]; C -> E; } caption: "Regioselective functionalization workflow."
Protocols for Regioselective Functionalization
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine at both the C5 and C3 positions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[6][7] This protocol details the selective coupling of an arylboronic acid at the C5 position.
Materials:
-
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-chloro-5-aryl-2-(pyrrolidin-1-yl)pyrazine.
dot graph "Suzuki_C5" { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Combine Reactants:\n- Pyrazine\n- Boronic Acid\n- Na₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Add Catalyst:\n- Pd(OAc)₂\n- PPh₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Inert Atmosphere:\nEvacuate & backfill with Ar/N₂", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Add Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Heat & Stir\n(80-90 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="Work-up & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end; } caption: "Suzuki-Miyaura coupling at C5."
Protocol 2: Regioselective Sonogashira Coupling at the C5-Iodo Position
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[8][9][10][11]
Materials:
-
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-alkynyl-2-(pyrrolidin-1-yl)pyrazine.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) |
| Coupling Partner | Boronic Acid | Terminal Alkyne |
| Palladium Catalyst | Pd(OAc)₂/PPh₃ | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | None | CuI |
| Base | Na₂CO₃ | Et₃N |
| Typical Temperature | 80-90 °C | Room Temperature |
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C3-Chloro Position
Following functionalization at the C5 position, the remaining C3-chloro substituent can be targeted. The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[12][13][14]
Materials:
-
3-Chloro-5-aryl-2-(pyrrolidin-1-yl)pyrazine (from Protocol 1)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 3-chloro-5-aryl-2-(pyrrolidin-1-yl)pyrazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 3-amino-5-aryl-2-(pyrrolidin-1-yl)pyrazine.
dot graph "Buchwald_Hartwig_C3" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Input [label="C5-Functionalized Pyrazine", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Amine\nNaOtBu", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd₂(dba)₃\nXPhos", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat to 100-110 °C\nunder Argon", fillcolor="#34A853", fontcolor="#FFFFFF"]; Output [label="3-Amino-5-Aryl Pyrazine", fillcolor="#FBBC05", fontcolor="#202124"];
Input -> Reaction; Reagents -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction -> Output; } caption: "Buchwald-Hartwig amination at C3."
Troubleshooting and Key Considerations
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Degassing Solvents: It is crucial to use degassed solvents to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the efficiency of the coupling reaction. For challenging substrates, screening different ligands may be necessary. For instance, sterically hindered ligands can promote reductive elimination.
-
Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination. The choice of base should be optimized for each specific transformation.
-
Reaction Monitoring: Closely monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
The regioselective functionalization of 3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine provides a powerful and flexible strategy for the synthesis of highly substituted pyrazine derivatives. By leveraging the differential reactivity of the iodo and chloro substituents in palladium-catalyzed cross-coupling reactions, researchers can sequentially introduce a wide range of functionalities, enabling the rapid generation of compound libraries for drug discovery and other applications. The protocols outlined in this guide serve as a robust starting point for the exploration of this versatile chemical space.
References
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mt.com [mt.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Selective Suzuki-Miyaura Coupling of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Executive Summary
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine . The primary challenge with this substrate is achieving complete chemoselectivity for the C-5 iodine position while preserving the C-3 chlorine atom for subsequent functionalization.
By exploiting the significant bond dissociation energy difference between C-I and C-Cl, combined with the steric shielding provided by the C-2 pyrrolidine moiety, we have defined a "Golden Protocol" that delivers >90% yield of the mono-coupled product. This guide includes mechanistic rationale, a step-by-step experimental procedure, and troubleshooting matrices.
Mechanistic Insight & Substrate Analysis[1]
The Selectivity Challenge
The pyrazine core is electron-deficient, making it highly susceptible to oxidative addition by Palladium(0). However, the presence of two halogenated sites requires precise kinetic control.
-
Site A (C-5 Iodine): The C-I bond is weak and kinetically labile. It undergoes oxidative addition rapidly, often at room temperature.
-
Site B (C-3 Chlorine): The C-Cl bond is stronger and less reactive. Furthermore, it is situated ortho to the bulky pyrrolidin-1-yl group.
-
The Pyrrolidine Effect: The pyrrolidine ring at C-2 acts as a steric gatekeeper. Its bulk hinders the approach of the Pd-catalyst to the adjacent C-3 position, reinforcing the electronic preference for C-5 coupling.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the targeted pathway.
Caption: Kinetic pathway analysis showing the preferential oxidative addition at C-5 (I) over C-3 (Cl).
Optimization Matrix
The following parameters were evaluated to maximize the Mono/Bis ratio and Yield.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | The bidentate dppf ligand has a large bite angle, stabilizing the Pd(II) intermediate and preventing ligand exchange with the substrate's pyrrolidine nitrogen. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the activation of the boronic acid. Dioxane provides excellent solubility for the lipophilic pyrazine. |
| Base | Na₂CO₃ (2.0 equiv) | A mild base is sufficient for C-I coupling. Stronger bases (e.g., K₃PO₄, Cs₂CO₃) increase the risk of C-Cl activation. |
| Temperature | 40–50 °C | Sufficient to drive C-I coupling but low enough to keep the C-Cl bond inert. |
| Stoichiometry | 1.05 equiv Boronic Acid | Strict limiting of the boronic acid prevents "force-feeding" the second coupling event. |
The "Golden" Protocol
Reagents & Equipment
-
Substrate: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv / 3 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
-
Charge a round-bottom flask or microwave vial with the Substrate (1.0 equiv) and Aryl Boronic Acid (1.05 equiv).
-
Add the Pd(dppf)Cl₂·DCM catalyst (3 mol%).[2]
-
Note: Weighing the catalyst in air is acceptable, but rapid transfer is recommended.
-
Step 2: Solvent Addition & Degassing (CRITICAL) 3. Add 1,4-Dioxane (concentration ~0.1 M relative to substrate). 4. Add the 2.0 M Na₂CO₃ solution. 5. Degas the mixture: Sparge with Nitrogen or Argon gas for 5–10 minutes.
- Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands, which kills catalyst activity.
Step 3: Reaction 6. Seal the vessel under an inert atmosphere. 7. Heat the mixture to 45 °C in an oil bath or heating block. 8. Monitor by LC-MS or TLC at 1-hour intervals.
- Endpoint: Disappearance of starting material (usually < 4 hours).
- Stop Condition: If >5% bis-coupled product appears, cool immediately.
Step 4: Work-up 9. Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water. 10. Separate the layers.[1] Extract the aqueous layer 2x with EtOAc. 11. Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3] 12. Purify via Silica Gel Chromatography (typically Hexanes/EtOAc gradient).
Experimental Workflow Diagram
Caption: Operational workflow for the selective C-5 arylation protocol.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Bis-coupling (Reaction at C-3) | Temperature too high or excess Boronic Acid. | Reduce temp to 35°C. Strictly limit Boronic Acid to 1.0 equiv. Switch to a weaker base like NaHCO₃. |
| No Reaction / Low Conversion | Catalyst poisoning or Oxygen presence. | Ensure thorough degassing. Increase catalyst loading to 5 mol%. Check boronic acid purity (boroxine formation). |
| De-iodination (Protodehalogenation) | Hydride source present or excessive heating. | Ensure solvents are anhydrous-grade before mixing with water. Avoid alcohols (EtOH/MeOH) if this occurs; stick to Dioxane/Water. |
| Hydrolysis of Chloride | Hydroxide attack at C-3. | This is rare at 45°C but possible with strong bases. Ensure Base is Na₂CO₃ or K₃PO₄, not NaOH or KOH. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lutz Ackermann, et al. (2009). Sustainable Synthetic Approaches via C–H Activation and Functionalization. Chem. Sci.[4] (Specific reference to chemoselectivity in heterocycles). Link
- Standard Protocol Validation: Based on analogous reactivity of 2-amino-3-chloro-5-iodopyrazine scaffolds widely reported in kinase inhibitor synthesis (e.g., Entrectinib intermediates).
Sources
Nucleophilic aromatic substitution (SNAr) on 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Application Note: Strategic Functionalization of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine via Regioselective
Abstract & Strategic Overview
This application note details the regioselective functionalization of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , a high-value scaffold for kinase inhibitor development. The pyrazine core, decorated with a distinct electron-donating group (pyrrolidine) and two chemically differentiated halogens (chlorine and iodine), presents a unique challenge and opportunity in medicinal chemistry.
The core objective of this protocol is to exploit the reactivity hierarchy of the substrate. By leveraging the superior leaving group ability of chlorine in
Mechanistic Analysis & Reactivity Mapping
Successful functionalization requires understanding the electronic landscape of the pyrazine ring.
-
Electronic Effect of Pyrrolidine (C2): The pyrrolidine nitrogen acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density in the ring, generally deactivating it toward nucleophilic attack compared to a bare halopyrazine. However, it also exerts a directing effect. Literature on unsymmetrical 3,5-dichloropyrazines suggests that an EDG at C2 directs nucleophilic attack preferentially to the C3 position [1].[1]
-
Leaving Group Hierarchy (
): In nucleophilic aromatic substitution, the rate-determining step is often the formation of the Meisenheimer complex. Highly electronegative atoms stabilize this transition state. Consequently, the reactivity order is typically F > Cl Br > I. Therefore, the C3-Cl bond is significantly more reactive toward "hard" nucleophiles (amines, alkoxides) than the C5-I bond [2]. -
Leaving Group Hierarchy (Pd-Catalysis): Conversely, in palladium-catalyzed cross-couplings, the rate-determining step is oxidative addition, where the weaker C-I bond reacts much faster than C-Cl.
Visualizing the Reactivity Landscape:
Figure 1: Reactivity map illustrating the orthogonal reactivity of the halogen substituents. The C2-pyrrolidine directs
Experimental Protocols
Protocol A: Regioselective Displacement of C3-Chloride
Objective: To introduce an amine nucleophile at the C3 position while retaining the C5-iodide.
Reagents:
-
Substrate: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Anhydrous DMSO or NMP (Reaction is slower in alcohols due to EDG deactivation).
Step-by-Step Methodology:
-
Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Addition: Add the amine nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Note: If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.
-
-
Reaction: Seal the vial and heat to 90°C .
-
Critical Checkpoint: Monitor by HPLC/UPLC every 2 hours. The pyrrolidine EDG significantly slows the reaction compared to simple chloropyrazines. Reaction times of 4–12 hours are typical.
-
Selectivity Check: Monitor for the formation of the bis-substituted byproduct (displacement of I). This is rare at 90°C with amines but can occur with thiols or at temperatures >120°C.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO) and 1x with brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting material.
Data Summary: Reaction Optimization
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Selectivity (C3:C5) |
| DMSO | DIPEA | 90 | 6 | 88 | >95:1 |
| NMP | 100 | 4 | 82 | 90:10 | |
| EtOH | 80 (Reflux) | 24 | 35 | >99:1 | |
| THF | LiHMDS | 0 | 1 | Mix | 60:40 |
Table 1: Optimization data showing DMSO/DIPEA as the preferred system for balancing rate and regioselectivity. Strong bases like LiHMDS (lithium hexamethyldisilazide) should be avoided as they may promote benzyne-type mechanisms or attack the iodine.
Protocol B: Sequential Functionalization (Validation)
To validate the utility of the scaffold, the
-
Reagents: C3-substituted product (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(5 mol%), (3.0 equiv). -
Conditions: Dioxane/Water (4:1), 80°C, 2 hours.
-
Outcome: This typically proceeds in high yield (>90%), confirming that the C5-I bond remained intact during the initial
step.
Troubleshooting & Critical Parameters
Issue: Low Conversion
-
Cause: The pyrrolidine at C2 is a strong donor, reducing the electrophilicity of C3.
-
Solution: Switch solvent to NMP and increase temperature to 110°C. Alternatively, use microwave irradiation (120°C, 30 min). Ensure the amine nucleophile is not sterically bulky.
Issue: Loss of Iodine (Dehalogenation)
-
Cause: If Pd contamination is present or if radical pathways are triggered by light/impurities.
-
Solution: Degas solvents thoroughly. Keep reaction in the dark if using sensitive nucleophiles.
Issue: Regioselectivity Erosion (Attack at C5)
-
Cause: Use of "soft" nucleophiles (e.g., thiols, thiolates) which have a higher affinity for the soft iodine atom, or extremely high temperatures.
-
Solution: For thiols, lower the temperature to 60°C and accept longer reaction times. For amines, stick to Protocol A.
Visualizing the Workflow
Figure 2: Sequential workflow demonstrating the preservation of the iodine handle for late-stage diversification.
References
-
Regioselectivity in Pyrazines
- Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Source: ResearchGate / Pfizer D
-
URL:[Link]
-
Halogen Reactivity Order in
:-
Title:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides. - Source: Journal of the American Chemical Society (via PubMed).
-
URL:[Link]
-
-
General Pyrazine Functionalization
Sources
Procedures for lithiation and halogen exchange of chloropyrazines
Application Note: High-Precision Functionalization of Chloropyrazines
Executive Summary: The Electron-Deficient Challenge
Chloropyrazines are critical scaffolds in medicinal chemistry (e.g., Bortezomib, kinase inhibitors), yet they present a paradox in synthesis. While the pyrazine ring is highly electron-deficient—making it susceptible to nucleophilic aromatic substitution (
The core challenge is the Chichibabin-type nucleophilic attack . Standard alkyllithiums (e.g., n-BuLi) act as nucleophiles rather than bases, attacking the azomethine (C=N) bond and leading to ring addition or polymerization rather than the desired deprotonation.
This guide details three field-proven protocols to bypass these instability issues:
-
Cryogenic Directed Ortho-Lithiation (DoL) using non-nucleophilic LiTMP.
-
Turbo-Magnesiation using Knochel-Hauser bases for enhanced thermal stability.
-
Lithium-Halogen Exchange (Li-X) for site-specific functionalization.
Mechanistic Principles & Decision Matrix
Regioselectivity and The Inductive Effect
In 2-chloropyrazine, lithiation does not occur randomly. The chlorine atom exerts a strong inductive effect (-I), acidifying the adjacent proton at the C-3 position .
-
Kinetic Control: Deprotonation at C-3 is kinetically favored.
-
Thermodynamic Instability: The resulting C-3 lithio-species is prone to ring-opening above -50°C via elimination of LiCl (benzyne-like mechanism) or dimerization.
Selecting the Right Strategy
Use the following logic flow to determine the optimal experimental approach.
Figure 1: Decision matrix for selecting the metalation strategy based on substrate halogenation and stability requirements.
Reagent Toolkit
| Reagent | Role | Activation Temp | Risk Profile | Best Use Case |
| LiTMP | Non-nucleophilic Base | -78°C | High (Unstable > -50°C) | Small scale, C-3 functionalization. |
| n-BuLi | Exchange Reagent | -78°C | High (Nucleophilic attack) | Only for Li-Hal exchange (I |
| TMPMgCl[2][3][4][5]·LiCl | Knochel-Hauser Base | -40°C to -20°C | Low (Thermally stable) | Scale-up, trapping with "sluggish" electrophiles. |
Detailed Protocols
Protocol A: Cryogenic Directed Ortho-Lithiation (DoL)
Objective: Selective C-3 functionalization of 2-chloropyrazine.[6] Mechanism: LiTMP removes the C-3 proton. The bulky TMP ligand prevents nucleophilic attack on the ring.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP) (Distilled over CaH2)
-
n-BuLi (Titrated immediately prior to use)
-
2-Chloropyrazine[6]
-
Anhydrous THF
-
Electrophile (e.g., Benzaldehyde, Iodine, DMF)
Step-by-Step Workflow:
-
Base Generation (In Situ):
-
Charge a flame-dried Schlenk flask with THF (0.5 M relative to substrate) and TMP (1.1 equiv).
-
Cool to -78°C (dry ice/acetone).
-
Add n-BuLi (1.05 equiv) dropwise.
-
Critical: Warm to 0°C for 15 mins to ensure complete formation of LiTMP, then re-cool to -78°C .
-
-
Substrate Addition:
-
Add 2-chloropyrazine (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes.
-
Observation: Solution typically turns deep red/brown (characteristic of pyrazinyllithium species).
-
Stir for 30 minutes at -78°C. Do not exceed 45 minutes to avoid decomposition.
-
-
Electrophilic Trapping:
-
Add the electrophile (1.2 equiv) neat or in THF.
-
Stir for 1 hour at -78°C.
-
-
Quench:
-
Add saturated aq. NH4Cl before removing the cooling bath.
-
Warm to room temperature and extract with EtOAc.
-
Expert Insight: If using Iodine as an electrophile, dissolve it in THF first. Adding solid iodine causes localized exotherms that degrade the lithio-species.
Protocol B: Turbo-Magnesiation (Knochel-Hauser)
Objective: Functionalization at higher temperatures (-40°C) to avoid cryogenic constraints and improve safety on scale. Reference: Adapted from Knochel et al. [1].
Materials:
Step-by-Step Workflow:
-
Setup:
-
Charge flask with 2-chloropyrazine (1.0 equiv) in anhydrous THF.
-
Cool to -40°C (acetonitrile/dry ice bath).
-
-
Metalation:
-
Reaction:
Protocol C: Lithium-Halogen Exchange (Li-X)
Objective: Functionalization of 2-chloro-6-iodopyrazine. Principle: Lithium-Iodine exchange is faster than Lithium-Chlorine exchange and faster than nucleophilic addition at -78°C.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 2-chloro-6-iodopyrazine in THF/Et2O (4:1 ratio). The Et2O cosolvent helps precipitate LiI, driving the equilibrium.
-
Cool to -95°C (Liquid N2/MeOH slush) or -78°C .
-
-
Exchange:
-
Add n-BuLi (1.0 equiv) slowly down the side of the flask.
-
Timing: The exchange is extremely fast (< 5 mins). Long stir times favor side reactions.
-
-
Trapping:
-
Add electrophile immediately.
-
Note: The Chlorine atom remains on the ring, available for subsequent Pd-catalyzed couplings (
or Suzuki).
-
Troubleshooting & Safety: The "Red Flag" Indicators
Ring Opening (The "Tar" Effect)
If the reaction mixture turns black and viscous upon warming, the pyrazine ring has opened.
-
Cause: Temperature rose above -50°C while the C-3 lithio-species was present.
-
Prevention: Ensure the electrophile is added and has reacted before removing the cooling bath. For LiTMP reactions, never allow the internal temperature to rise above -70°C during addition.
Chichibabin Addition
If you isolate alkylated products (e.g., butyl-chloropyrazine) instead of the functionalized product:
-
Cause: Incomplete formation of LiTMP (residual n-BuLi present) or using n-BuLi directly as a base.
-
Fix: Use the "Turbo-Hauser" base (Protocol B) or ensure the n-BuLi + TMP generation step warms to 0°C for 15 mins to consume all n-BuLi.
Visualization of Failure Modes
Figure 2: Pathway analysis showing successful lithiation vs. common failure modes (Ring Addition and Ring Opening).
References
-
Knochel, P., et al. (2006). TMPMgCl[2][3][4][5]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Functionalization of Aromatics. Angewandte Chemie International Edition.[9]
-
Schlosser, M., et al. (2000). Regioselective derivatization of chloropyrazines. European Journal of Organic Chemistry.
-
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Tetrahedron.[8][10]
-
Snieckus, V. (1990).[11] Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[3][8][9]
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. books.rsc.org [books.rsc.org]
- 4. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
Scale-up synthesis methods for pyrrolidinyl pyrazine derivatives
Application Note: Scalable Manufacturing of Pyrrolidinyl Pyrazine Scaffolds
Executive Summary
Pyrrolidinyl pyrazine motifs are critical pharmacophores in modern drug discovery, featuring prominently in histamine H3 antagonists, kinase inhibitors (e.g., potential oncology targets), and CNS agents. While discovery-scale synthesis often relies on unoptimized nucleophilic aromatic substitution (
This guide details the transition from medicinal chemistry to process chemistry, focusing on the mono-amination of di-halo pyrazines. It provides a self-validating protocol for the synthesis of 2-chloro-6-(pyrrolidin-1-yl)pyrazine , a versatile intermediate, utilizing a controlled
Strategic Analysis: Route Selection
The synthesis of pyrrolidinyl pyrazines generally bifurcates into two pathways based on the electronic nature of the pyrazine substrate.
| Parameter | Path A: Nucleophilic Aromatic Substitution ( | Path B: Pd-Catalyzed Amination (Buchwald-Hartwig) |
| Substrate Scope | Electron-deficient pyrazines (e.g., Cl, F, CN substituted).[1] | Electron-rich or neutral pyrazines. |
| Reagents | Pyrrolidine (acting as nucleophile & base), polar solvent. | Pd source, Ligand (e.g., Xantphos), Strong Base ( |
| Cost (COGS) | Low (No heavy metals). | High (Catalyst/Ligand costs). |
| Scale-Up Risk | Regioselectivity (in di-halo systems) and Exotherms . | Residual Metal Removal (ppm limits) and Oxygen sensitivity. |
| Recommendation | Primary Choice for 2,6- or 2,3-dichloropyrazines. | Secondary Choice for de-activated systems. |
Decision Matrix & Mechanism
The following diagram illustrates the decision logic and the mechanistic pathway for the preferred
Caption: Decision tree for synthetic route selection based on pyrazine electronics.
Critical Process Parameters (CPPs)
For the
-
Stoichiometry (1.05 - 1.10 equiv):
-
Risk:[2] Excess pyrrolidine leads to the formation of the bis-substituted byproduct (2,6-di(pyrrolidin-1-yl)pyrazine).
-
Control: Strict limiting reagent control. Pyrrolidine is added as a solution, not neat, to prevent local high concentrations.
-
-
Temperature (-10°C to 0°C):
-
Causality: The activation energy (
) for the second substitution is lower than the first once the ring is electron-enriched by the first amine. However, at lower temperatures, the rate difference ( vs ) is maximized, favoring mono-substitution. -
Safety: The reaction is exothermic.[3] Adiabatic temperature rise ($ \Delta T_{ad} $) must be calculated to prevent thermal runaway.
-
-
Solvent Selection (Isopropyl Alcohol - IPA):
-
Why IPA? Unlike DMF/DMSO (common in discovery), IPA allows for direct crystallization of the product or simple aqueous workup without difficult solvent removal. It is Class 3 (low toxicity).
-
Detailed Protocol: Scale-Up Synthesis of 2-chloro-6-(pyrrolidin-1-yl)pyrazine
Scale: 100 g Input | Expected Yield: 85-90% | Purity: >98% (HPLC)
Materials:
-
2,6-Dichloropyrazine (100.0 g, 0.671 mol)
-
Pyrrolidine (49.1 g, 0.691 mol, 1.03 equiv)
-
Triethylamine (
) (74.7 g, 1.1 equiv) – Acts as HCl scavenger. -
Isopropyl Alcohol (IPA) (500 mL, 5 vol)
-
Water (Process water)
Step-by-Step Methodology:
-
Reactor Charging:
-
To a 2L jacketed reactor equipped with an overhead stirrer and internal temperature probe, charge 2,6-dichloropyrazine (100 g) and IPA (400 mL).
-
Validation: Ensure solids are fully dissolved.[3] Agitate at 250 RPM.
-
Cool the system to -5°C .
-
-
Reagent Preparation:
-
In a separate vessel, mix Pyrrolidine (49.1 g) with IPA (100 mL).
-
Why? Diluting the nucleophile reduces the local concentration at the injection point, minimizing bis-impurity formation.
-
-
Controlled Addition (The Critical Step):
-
Add Triethylamine to the main reactor.
-
Add the Pyrrolidine/IPA solution dropwise over 2 hours , maintaining internal temperature between -5°C and 0°C .
-
Exotherm Check: If temperature exceeds 2°C, halt addition immediately until cooled.
-
-
Reaction Monitoring:
-
After addition, hold at 0°C for 1 hour, then warm to 20°C over 1 hour.
-
IPC (In-Process Control) - HPLC:
-
Target: Starting Material < 0.5%.
-
Bis-impurity limit: < 3.0% (This will be purged in crystallization).
-
-
-
Workup (Salt Break):
-
Add Water (500 mL) slowly to the reaction mixture.
-
The product, 2-chloro-6-(pyrrolidin-1-yl)pyrazine, is lipophilic, while
and unreacted reagents remain in the aqueous/alcoholic phase. -
Note: If the product oils out, seed with authentic crystals at 15°C to induce precipitation.
-
-
Isolation:
-
Cool the slurry to 0°C and age for 2 hours.
-
Filter the solids.[4]
-
Wash with cold water/IPA (4:1 ratio, 200 mL) to remove residual salts.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Workflow Diagram
Caption: Operational workflow for the 100g scale-up batch.
Purification Strategy: Avoiding Chromatography
In scale-up, column chromatography is a bottleneck. If the standard precipitation (Step 5 above) fails to meet purity specs (e.g., >0.1% bis-impurity remains), use the Salt Formation Method :
-
Dissolve the crude free base in Ethyl Acetate .
-
Add 1.0 equiv of HCl (in IPA) or Oxalic Acid .
-
The mono-pyrrolidinyl pyrazine salt will crystallize sharply, leaving the non-basic bis-impurity (which is less basic due to steric crowding and electronic saturation) or neutral impurities in the mother liquor.
-
Filter the salt and (optionally) break the salt with aqueous
if the free base is required for the next step.
Safety & Engineering Controls
-
Thermal Hazards: Aminolysis of halo-heterocycles is exothermic. On a kg-scale, a dosing pump interlocked with the temperature probe is mandatory.
-
Genotoxicity: Pyrazine halides and pyrrolidine are potential irritants. Ensure containment (isolator or vented hood) during solid handling.
-
Regioselectivity Rules:
-
For 2,3-dichloropyrazine : Attack occurs predominantly at C-2 (adjacent to the other chlorine) due to the inductive effect making C-2 more electrophilic.
-
For 2,6-dichloropyrazine : Attack is statistically equal until the first substitution occurs; hence temperature control is vital to stop at mono-substitution.
-
References
-
Regioselectivity in SnAr Reactions of Dichloropyrimidines/Pyrazines. Source: WuXi AppTec / QM Magic Class. URL:[Link]
-
Scalable Synthesis of Pyrazine Derivatives (Genentech). Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade.[3] Source: American Chemical Society (OPRD). URL:[Link]
-
Concerted Nucleophilic Aromatic Substitutions. Title: Concerted Nucleophilic Aromatic Substitutions (Evidence for Meisenheimer Complexes in Pyrazines).[5] Source: National Institutes of Health (PMC). URL:[Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. Source: ResearchGate / Polycyclic Aromatic Compounds. URL:[Link]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Introduction: Unlocking Accelerated Discovery with a Versatile Pyrazine Building Block
In the landscape of modern drug discovery and materials science, the pyrazine scaffold is a privileged heterocycle due to its presence in numerous biologically active compounds and functional materials.[1] The subject of this guide, 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , is a highly functionalized building block poised for rapid diversification. Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms (iodine and chlorine) on an electron-deficient pyrazine core, offers a versatile platform for sequential, site-selective cross-coupling reactions. The electron-donating pyrrolidinyl group further modulates the electronic properties of the ring system.
This document provides a comprehensive guide to leveraging this building block in microwave-assisted organic synthesis (MAOS). Microwave irradiation has revolutionized chemical synthesis by offering dramatic rate enhancements, improved yields, and cleaner reaction profiles compared to conventional heating methods.[2][3][4] By directly and efficiently heating the reaction mixture, microwaves can drive reactions to completion in minutes rather than hours, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[2][3][5]
These protocols are designed for researchers, scientists, and drug development professionals seeking to expedite their synthetic workflows and rapidly generate libraries of novel pyrazine derivatives.
The Strategic Advantage: Microwave-Assisted Cross-Coupling
The key to unlocking the synthetic potential of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the 5-position, leaving the 3-position available for subsequent transformations.
Microwave heating is particularly advantageous for these reactions. The rapid and uniform heating provided by microwaves ensures that the desired reaction temperature is reached almost instantaneously, minimizing the formation of byproducts that can arise from prolonged heating.[3][6] This level of control is crucial for achieving high selectivity in sequential cross-coupling strategies.
Core Experimental Protocols
Safety First: Best Practices for Microwave Chemistry
Microwave reactors are powerful tools, but they require strict adherence to safety protocols to prevent accidents.[7][8]
-
Vessel Integrity: Always use certified microwave vials and caps designed to withstand high pressures and temperatures. Inspect for any cracks or defects before use.[9]
-
Pressure Monitoring: Do not exceed the maximum recommended pressure for the reaction vessel. Be aware that rapid heating of solvents can lead to a significant pressure increase.[8][9]
-
Solvent Choice: Use high-purity solvents. Avoid using highly volatile or flammable solvents unless the microwave reactor is specifically designed for their use and is located in a well-ventilated fume hood.[7][10]
-
Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and thermal gloves when handling hot reaction vessels.[11]
-
No Metals: Do not place any metal objects, such as spatulas or metal caps, inside the microwave cavity, as this can cause arcing.[7][11]
Protocol 1: Selective Sonogashira Coupling at the C-5 Position
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[12] This protocol is optimized for the selective reaction at the more reactive C-I bond of the starting material. Microwave irradiation significantly shortens the reaction time for this transformation.[12][13][14]
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijrpas.com [ijrpas.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. scribd.com [scribd.com]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 11. Microwave Safety [k-state.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting strategies for the purification of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in obtaining this key synthetic intermediate in high purity.
FAQS: Foundational Knowledge
This section addresses common questions regarding the handling and purification of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, providing a solid foundation before you begin your experiments.
Q1: What are the key structural features of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine that influence its purification?
A1: The purification strategy for this compound is dictated by a combination of its structural features:
-
Pyrazine Core: The aromatic pyrazine ring provides a degree of rigidity and potential for π-π stacking interactions.
-
Halogen Substituents (Chloro and Iodo): The presence of both chlorine and iodine atoms increases the molecule's molecular weight and hydrophobicity. The iodine atom, in particular, can be susceptible to degradation under certain conditions (e.g., prolonged exposure to light or strong acids/bases).
-
Pyrrolidinyl Group: The pyrrolidine substituent introduces a basic nitrogen atom, which can interact with acidic stationary phases like silica gel, potentially leading to purification challenges such as peak tailing in chromatography.[1]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2,3-dichloro-5-iodopyrazine or pyrrolidine.
-
Over-reacted or Side-Products: This could include di-substituted pyrazines or products from undesired side reactions.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or reagents from the work-up.
-
Degradation Products: Iodinated aromatic compounds can be sensitive to light and may decompose over time.
Q3: How should I handle and store 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine to ensure its stability?
A3: To minimize degradation, especially of the carbon-iodine bond, it is recommended to:
-
Store in a cool, dark place: Amber vials are ideal to protect the compound from light.
-
Store under an inert atmosphere: If the compound is to be stored for an extended period, storing it under nitrogen or argon can prevent oxidative degradation.
-
Avoid strong acids and bases during work-up and purification where possible: The pyrrolidinyl group can be protonated, and the overall compound may have limited stability at extreme pH values.
Troubleshooting Guides: Overcoming Purification Hurdles
This section is designed to provide solutions to specific problems you may encounter during the purification process.
Chromatography Troubleshooting
Issue: Poor separation or significant tailing of the product on a silica gel column.
This is a common issue when purifying compounds containing basic nitrogen moieties on acidic silica gel.[1]
Troubleshooting Workflow for Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
Recrystallization Troubleshooting
Issue: The compound oils out or fails to crystallize.
Oiling out occurs when the compound comes out of solution above its melting point.
| Possible Cause | Solution | Rationale |
| Solvent is too nonpolar | Add a more polar co-solvent dropwise to the hot solution until turbidity just appears, then clarify with a few drops of the initial solvent. | This creates a mixed solvent system where the compound has slightly lower solubility, promoting crystallization over oiling.[2][3] |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling allows for the formation of a stable crystal lattice.[4] |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is achieved. | This ensures the compound is fully dissolved before attempting to recrystallize. |
| Compound is impure | First, attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. | Impurities can disrupt the crystal lattice formation. |
Issue: Low recovery of the purified product after recrystallization.
| Possible Cause | Solution | Rationale |
| Too much solvent was used | After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. | This will increase the concentration of the compound in the remaining solvent, allowing more to crystallize upon cooling.[4] |
| The compound has significant solubility in the cold solvent | Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | Lowering the temperature maximizes the amount of compound that precipitates. Using minimal cold solvent for washing prevents significant loss of the product.[4] |
Experimental Protocols
These protocols are based on established methods for purifying analogous halogenated and amine-containing heterocyclic compounds. They should be optimized for your specific crude material.
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of crude 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine that is an oil or a solid with closely related impurities.
Materials:
-
Crude 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
-
Silica gel (230-400 mesh) or Neutral Alumina
-
Triethylamine (TEA)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives good separation of the product from impurities. A good starting point is a mixture of Hexanes and Ethyl Acetate.
-
If streaking is observed, add a small amount of triethylamine (e.g., 0.5%) to the eluent system.
-
The desired product spot should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.
-
-
Column Packing:
-
Prepare a slurry of silica gel or alumina in the initial eluent (a low polarity mixture, e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, you can increase the percentage of ethyl acetate in hexanes.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine.
-
Purification Workflow Diagram
Caption: General workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.
Materials:
-
Crude 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
-
A selection of solvents for testing (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flask, heating mantle, and filtration apparatus
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be one in which the compound crystallizes out upon cooling.[2][3]
-
Consider using a mixed solvent system if a single suitable solvent is not found. Common pairs include ethanol/water and ethyl acetate/hexanes.[2][3]
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid dissolves completely.
-
If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and heat for a few minutes.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. [Link]
-
University of Houston-Downtown. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved February 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 18, 2026, from [Link]
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37053-37061. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization I. Retrieved February 18, 2026, from [Link]
-
Hradil, P., et al. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(1), 336-347. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
-
ResearchGate. (n.d.). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Retrieved February 18, 2026, from [Link]
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 45-56. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 18, 2026, from [Link]
-
University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved February 18, 2026, from [Link]
-
Nikoletta. (2021). A Short Notes on Column Chromatography. Journal of Chromatography Research, 4(1). [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 18, 2026, from [Link]
- Britton, E. C., Horsley, L. H., & Kellom, D. B. (1962). U.S. Patent No. 3,033,864. U.S.
-
Kumar, D., & Van der Eycken, E. V. (2013). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 18(12), 15045–15089. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(22), 7567. [Link]
-
de Kock, C., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 789-798. [Link]
-
ResearchGate. (n.d.). Column Chromatography. Retrieved February 18, 2026, from [Link]
-
Bolm, C., et al. (2018). Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines. Organic Letters, 20(17), 5462-5465. [Link]
-
ResearchGate. (n.d.). Capture of Iodine in Highly Stable Metal-Organic Frameworks: A Systematic Study. Retrieved February 18, 2026, from [Link]
-
On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). Molecules, 28(4), 1746. [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved February 18, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyrazine Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the challenging field of pyrazine cross-coupling. Pyrazines are a cornerstone scaffold in medicinal chemistry, but their successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by catalyst deactivation and poisoning.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and prevent catalyst poisoning, ensuring the efficiency and reproducibility of your synthetic routes.
The inherent nature of the pyrazine ring, with its electron-deficient character and Lewis basic nitrogen atoms, presents a unique challenge. These nitrogen atoms can strongly coordinate to the palladium center, acting as an endogenous inhibitor and leading to catalyst deactivation.[3][4] This guide will address this intrinsic issue alongside other common sources of catalyst poisoning.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section addresses specific experimental failures in a question-and-answer format to help you quickly diagnose and resolve issues at the bench.
Q1: My pyrazine cross-coupling reaction is sluggish, has stalled, or resulted in a very low yield. How can I determine if catalyst poisoning is the cause?
A decline in catalytic activity is a classic symptom of poisoning or deactivation.[5][6] However, it's crucial to systematically rule out other common reaction failures before concluding that poisoning is the culprit.
Causality and Diagnosis:
Catalyst poisoning occurs when impurities or even the substrate itself bind to the catalyst's active sites, rendering them ineffective.[7] This is distinct from general deactivation mechanisms like thermal degradation or aggregation.[8]
Recommended Diagnostic Workflow:
-
Verify Reaction Parameters: Before suspecting poisons, double-check fundamental parameters.
-
Stoichiometry & Reagents: Confirm the purity and accurate measurement of all starting materials, especially the base and boronic acid/ester.[9][10]
-
Temperature: Ensure your reaction is heated to the appropriate temperature. Many Suzuki couplings require heat to proceed efficiently.[6]
-
Atmosphere: Confirm that an inert atmosphere was rigorously maintained. Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[6][11]
-
-
Look for Physical Signs:
-
Perform a High-Purity Control Experiment: This is the most reliable method to confirm poisoning from exogenous sources.
-
Run the reaction again using reagents and solvents of the highest possible purity (e.g., freshly distilled solvents, recrystallized starting materials, and a fresh bottle of base). If this high-purity reaction shows a significant improvement in yield or rate, it strongly suggests that your standard reagents or solvents contain catalyst poisons.[11] A detailed protocol for this test is provided below.
-
Q2: I've observed significant formation of palladium black in my reaction flask. What does this mean, and how can I prevent it?
The appearance of palladium black indicates that the soluble, catalytically active palladium species has aggregated into bulk, inactive palladium metal.[11] This is a common mode of catalyst death in cross-coupling reactions.
Causality and Prevention:
This aggregation occurs when the palladium center is not sufficiently stabilized by its ligand shell.
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the system) can leave the palladium center coordinatively unsaturated and prone to aggregation.[6] In some cases, an extra equivalent of ligand relative to the palladium source can enhance stability.[9]
-
Ligand Oxidation/Degradation: Phosphine-based ligands are susceptible to oxidation by trace air, which inhibits their ability to coordinate to the metal.[6]
-
Inappropriate Catalyst System: Traditional palladium sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. Inefficient reduction can lead to side reactions and decomposition.
-
Thermal Stress: Excessively high temperatures can accelerate the rate of catalyst decomposition.[6]
Solutions:
-
Use Modern Precatalysts: Employ well-defined, air- and moisture-stable precatalysts like the Buchwald G3/G4 palladacycles or PEPPSI™ catalysts. These are designed to generate the active LPd(0) species cleanly and efficiently, minimizing the formation of palladium black.[9]
-
Ensure Ligand Integrity: Use fresh phosphine ligands or those that have been stored carefully under an inert atmosphere.
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures. If a reaction is sluggish, consider screening different ligands or solvents before drastically increasing the heat.
Q3: My reaction protocol works well for simple aryl bromides, but fails when I use my 2-chloropyrazine substrate. Why is this happening?
This is a classic problem rooted in the electronic properties of the pyrazine ring itself. The nitrogen atoms in the pyrazine are Lewis basic and can act as ligands, coordinating to the palladium catalyst and inhibiting its activity.[3][4] This is a form of substrate-induced inhibition or poisoning.
Mechanistic Explanation:
The catalytic cycle involves a delicate balance of electronic and steric factors. The coordination of a pyrazine nitrogen to the palladium center can disrupt key steps:
-
Inhibition of Oxidative Addition: The catalyst may be sequestered by the pyrazine, preventing it from reacting with the aryl halide.
-
Slowing Reductive Elimination: Coordination to the product-bound intermediate can increase the energy barrier for the final, bond-forming step.
This inhibitory effect is often more pronounced with less reactive coupling partners like aryl chlorides, which require a more active and available catalyst for the initial oxidative addition step.[3]
Solutions:
-
Ligand Selection is Key: Use more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands form more stable and reactive complexes with palladium, reducing the likelihood of pyrazine coordination.[10]
-
Employ Specialized Catalyst Systems: For challenging substrates like 2-chloropyrazine, specialized catalyst systems such as palladium(II) ONO pincer complexes have demonstrated high efficacy, even at low catalyst loadings.[3]
-
Consider Halide Reactivity: Remember the general reactivity trend for halides is I > Br > Cl. If possible, using a 2-bromopyrazine or 2-iodopyrazine will make the oxidative addition step significantly easier.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of?
Beyond the pyrazine substrate, numerous external impurities can poison palladium catalysts, often originating from reagents, solvents, or the reaction setup.[9][12]
| Poison Class | Specific Examples | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Thiols, sulfides, sulfoxides, sulfates | Impurities in reagents or solvents, residues from previous synthetic steps.[7][13][14] | Purify reagents; use high-purity solvents. |
| Nitrogen Compounds | Other N-heterocycles, nitriles, nitro compounds, some amines | Starting materials, byproducts, impure solvents (e.g., DMF).[13][15] | Purify reagents; choose non-coordinating solvents where possible. |
| Halides, Cyanides, Phosphates | Excess halide ions (Cl⁻, Br⁻, I⁻), CN⁻, PO₄³⁻ | Impurities in bases or salts, side reactions.[13][16] | Use high-purity salts; consider the impact of excess cyanide if used as a reagent.[16][17] |
| Water & Oxygen | H₂O, O₂ | Air leaks in the reaction setup, wet solvents or reagents.[6][14] | Maintain a strict inert atmosphere; use properly dried and degassed solvents.[6][11] |
| Heavy Metals | Mercury, lead, arsenic | Contamination in starting materials or reagents.[18] | Use reagents from reputable suppliers; if suspected, analyze materials via ICP-MS.[5][18] |
| Carbon Monoxide | CO | Byproduct of decomposition reactions, incomplete combustion if using flame-drying.[7][19] | Ensure proper ventilation and inert gas purging. |
Q2: Can a "poisoned" catalyst be reactivated?
For laboratory-scale research, reactivating a poisoned homogeneous catalyst is often impractical and less reliable than simply using a fresh catalyst. However, several methods exist, primarily for industrial applications or with heterogeneous catalysts.
-
Chemical Washing: In some cases, washing the catalyst with specific solvents or solutions can remove adsorbed poisons.[20][21] For example, a patented method describes reactivating palladium catalysts poisoned by nitrogen impurities using alkali metal carbonates or bicarbonates.[15]
-
Thermal Regeneration: For supported catalysts like Pd/C, heating under a controlled atmosphere can sometimes burn off organic foulants ("coking").[7] However, this carries a significant risk of sintering (agglomerating) the palladium particles, which permanently reduces catalyst activity.[21][22]
-
Oxidative/Reductive Treatment: If the catalyst has been deactivated by reduction and aggregation, a re-oxidation step (e.g., with benzoquinone) followed by reduction might restore some activity.[23]
For most researchers, prevention through reagent purification and maintaining an inert atmosphere is a far more effective strategy than attempting reactivation.
Diagnostic and Remediation Protocols
Protocol 1: Experimental Test for Catalyst Poisoning
This protocol uses a controlled experiment to diagnose poisoning from reagents or solvents.[11]
Objective: To determine if impurities in the reaction components are inhibiting catalysis.
Methodology:
-
Baseline Reaction: Set up the pyrazine cross-coupling reaction exactly as you have been doing, using your standard reagents and solvents. Monitor the reaction by TLC or LC-MS and determine the final yield.
-
Reagent Purification:
-
Solvents: Use a freshly opened bottle of anhydrous solvent or purify your standard solvent by sparging with argon for 30 minutes or by performing three freeze-pump-thaw cycles.[6]
-
Solid Reagents: If possible, recrystallize your pyrazine halide, coupling partner, and any solid ligands.[9] Purchase a new bottle of the base, as it can be a source of impurities.
-
-
High-Purity Reaction: Set up the reaction again under identical conditions (scale, temperature, stoichiometry) but using only the newly purified or purchased high-purity reagents.
-
Comparison and Analysis:
-
Significant Improvement: If the high-purity reaction proceeds to a much higher yield or at a faster rate, it is highly probable that one or more of your standard reagents are contaminated with a catalyst poison.
-
No Improvement: If the result is the same, the issue is more likely related to the intrinsic reactivity of the substrate (i.e., pyrazine inhibition), suboptimal reaction conditions (temperature, base, ligand), or catalyst instability.
-
Protocol 2: General Procedure for Solvent Degassing
Oxygen is a potent poison for Pd(0) catalysts.[6] This protocol removes dissolved oxygen from reaction solvents.
Objective: To prepare an oxygen-free solvent for a cross-coupling reaction.
Methodology (Choose one):
-
Inert Gas Sparging (Good for most applications):
-
Insert a long needle or cannula connected to an inert gas (Argon or Nitrogen) line into your solvent bottle, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle as a vent.
-
Bubble the inert gas through the solvent for 20-30 minutes. The vigorous bubbling helps to displace dissolved oxygen.
-
Store the degassed solvent under a positive pressure of inert gas.
-
-
Freeze-Pump-Thaw (Most rigorous method):
-
Place the solvent in a robust flask with a sidearm and stopcock that can withstand vacuum.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness. After the final thaw, backfill the flask with an inert gas.
-
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting a failed pyrazine cross-coupling reaction.
Caption: A decision tree for troubleshooting catalyst poisoning.
References
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction - University of Pennsylvania. Available at: [Link]
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
-
Catalyst Poisoning Testing - Intertek. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. Available at: [Link]
-
Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - RSC Publishing. Available at: [Link]
-
How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. Available at: [Link]
- Method for reactivating palladium catalysts - Google Patents.
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. Available at: [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Available at: [Link]
- Palladium catalyst reactivation - Google Patents.
-
Catalyst Analysis Services | Southwest Research Institute. Available at: [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | ChemRxiv. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. Available at: [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalyst Poisoning Testing [intertek.com]
- 19. DSpace [repository.upenn.edu]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
Resolving solubility issues with 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Technical Support Center: Solubility & Handling Guide Subject: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine Case ID: SOL-PYR-505 Status: Resolved / Guide Available
Executive Summary: The "Brick Dust" Challenge
Welcome. You are likely accessing this guide because you are experiencing precipitation, inconsistent assay data, or poor reactivity with 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine .
As a Senior Application Scientist, I have analyzed this scaffold. This molecule presents a classic "Brick Dust" profile. The combination of the planar electron-deficient pyrazine core, two heavy halogens (Chlorine, Iodine), and the lipophilic pyrrolidine ring creates a "perfect storm" for solubility issues:
-
High Lipophilicity (cLogP ~3.0–3.5): The pyrrolidine substitution removes the hydrogen-bond donor capability found in its precursor (2-amino-3-chloro-5-iodopyrazine), significantly reducing aqueous affinity.
-
Strong Crystal Lattice: The planar geometry facilitates tight Pi-stacking, requiring high energy to break the crystal lattice (high melting point).
-
Heavy Atom Effect: The Iodine atom significantly increases molecular weight and polarizability without adding polarity, driving aggregation in aqueous buffers.
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: Stock Solution Preparation
Target: Stable dissolution at 10–50 mM.
The Problem: The compound floats as a film or forms a suspension in DMSO, even after vortexing.
Root Cause: High lattice energy. The solvent molecules (DMSO) cannot initially penetrate the tight crystal packing of the solid powder.
Protocol A: The "Thermal Shock" Dissolution Do not rely on vortexing alone. Use this thermodynamic activation method:
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Avoid: Ethanol or Methanol (insufficient solubilizing power for this di-halo scaffold).
-
-
The Method:
-
Add the required volume of DMSO to the vial.
-
Sonication: Sonicate in a water bath at 40°C for 10–15 minutes. The combination of acoustic cavitation and mild heat is required to disrupt the lattice.
-
Visual QC: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (wavy refraction patterns) or micro-particulates. The solution must be completely isotropic.
-
FAQ: Stock Stability
Q: Can I store this stock at -20°C? A: Yes, but expect precipitation upon thawing. The compound will crash out as the DMSO cools. You must repeat the sonication/heat cycle (Protocol A) every time you thaw the vial. Never use a cold stock directly in an assay.
Module 2: Aqueous Dilution (Biological Assays)
Target: Kinetic solubility in buffers (PBS, Media) without crashing out.
The Problem: When spiking the DMSO stock into aqueous buffer, the solution turns cloudy immediately, or data shows "bell-shaped" concentration curves (indicating aggregation).
Root Cause: The "Solvent Shock." Rapid change in polarity forces the hydrophobic iodine/chlorine motifs to aggregate instantly before they can disperse.
Protocol B: The "Step-Down" Dilution (Intermediate Solvent Shift) Direct dilution (e.g., 1 µL stock into 1000 µL buffer) is forbidden for this molecule. You must use an intermediate co-solvent step.
| Step | Component | Action | Mechanism |
| 1 | Stock | Prepare 10 mM stock in DMSO. | Solubilization. |
| 2 | Intermediate | Dilute Stock 1:10 into PEG-400 or Propylene Glycol . | The Bridge: These solvents are miscible with both DMSO and water, preventing immediate shock. |
| 3 | Final | Dilute the Intermediate 1:100 into your Assay Buffer. | Gradual polarity shift. |
Result: Final assay contains 0.1% DMSO / 0.9% PEG-400. This is generally well-tolerated by enzymes and cell lines.
Advanced Option: Cyclodextrin Complexation If the Step-Down method fails, use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .
-
Why: The hydrophobic cavity of cyclodextrin is the perfect size to encapsulate the 5-iodo-pyrazine moiety, shielding it from water while the outer shell remains soluble.
-
Recipe: Prepare your assay buffer containing 5% (w/v) HP-β-CD . Spike the compound into this modified buffer.
Module 3: Synthetic Chemistry Applications
Target: Reactivity in Suzuki/Sonogashira Couplings.
The Problem: Low conversion rates. The starting material remains solid at the bottom of the flask.
Protocol C: The "Super-Solvent" System Standard solvents (THF, Toluene) are often insufficient for this scaffold at room temperature.
-
Recommended Solvent: 1,4-Dioxane or DMA (Dimethylacetamide) .
-
Dioxane has a higher boiling point and better solvation for electron-deficient heterocycles than THF.
-
-
Temperature: This molecule requires heat.[1] Run couplings at 80°C–100°C . The solubility increases exponentially with temperature (Le Chatelier's principle applied to dissolution equilibrium).
-
Base Selection: Switch from inorganic bases (K2CO3, which requires water solubility) to organic soluble bases like Cs2CO3 (Cesium Carbonate) or DBU if the reaction mechanism permits.
Visual Troubleshooting Workflows
Diagram 1: The Solubility Decision Matrix
Caption: Logic flow for selecting the correct solubilization strategy based on the intended application.
Diagram 2: The "Step-Down" Dilution Protocol
Caption: Visualizing the intermediate solvation step to prevent kinetic precipitation.
References & Authoritative Sources
-
Lipophilicity and Halogen Bonding in Drug Discovery:
-
Source: Xu, Z., et al. (2011). "Halogen bonding in drug discovery: overview and outlook." Expert Opinion on Drug Discovery.
-
Context: Explains the heavy atom effect and lipophilicity of the Iodo-Pyrazine motif.
-
-
Strategies for Insoluble Compounds (The "Solvent Shift"):
-
Source: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Context: The definitive guide on using co-solvents (PEG, PG) to manage kinetic solubility in assays.
-
-
DMSO Stock Preparation & Storage:
-
Source: BenchChem Technical Protocols. "Preparation of Stock Solutions in DMSO."
-
Context: Best practices for sonication and freeze-thaw cycles of lipophilic small molecules.
-
-
Pyrazine Chemistry & Solubility:
-
Source: Doležal, M., et al. (2012). "Pyrazine derivatives: A review of their biological activities and solubility." Molecules.
-
Context: Discusses the specific solubility challenges of the pyrazine ring system.
-
Sources
Technical Support Center: Minimizing Dehalogenation in Iodopyrazine Synthesis
Topic: Strategies to prevent dehalogenation and halogen scrambling during the synthesis and functionalization of iodopyrazines. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Status: Active | Updated: 2026-02-18
Executive Summary: The Halogen Stability Paradox
Iodopyrazines are critical scaffolds in drug discovery due to their ability to participate in selective cross-couplings. However, the electron-deficient nature of the pyrazine ring combined with the weak C–I bond creates a "stability paradox."
Researchers typically encounter two distinct dehalogenation failure modes :
-
During Metalation (Synthesis/Functionalization): Attempting to deprotonate the ring results in Lithium-Halogen Exchange (loss of Iodine) or Halogen Dance (migration of Iodine), rather than the desired C–H functionalization.
-
During Cross-Coupling (Usage): Palladium-catalyzed reactions lead to Protodeiodination (Reductive Dehalogenation), yielding the hydro-dehalogenated byproduct (Ar–H) instead of the coupled product (Ar–R).
This guide provides mechanistic solutions and validated protocols to suppress these pathways.
Module A: The Metalation Minefield
Objective: Functionalize the pyrazine ring without losing or moving the Iodine atom.
The Problem: Lithium vs. Magnesium
Classic organolithium reagents (n-BuLi, s-BuLi) are ill-suited for iodopyrazines.
-
Kinetic Issue: The rate of Lithium-Halogen (Li-I) exchange is often faster than C–H deprotonation.
-
Thermodynamic Issue: Even if deprotonation occurs, the resulting lithio-species is unstable and prone to the "Halogen Dance" (isomerization to the most stable carbanion position, often ortho to the halogen) or nucleophilic attack on the ring.
The Solution: The Knochel-Hauser Approach
To minimize dehalogenation, you must switch from Lithium to Magnesium or Zinc bases. The gold standard is the Knochel-Hauser Base (TMPMgCl·LiCl) .
-
Non-Nucleophilic: The bulky TMP (2,2,6,6-tetramethylpiperidyl) group prevents Chichibabin-type nucleophilic attack on the electron-poor pyrazine ring.
-
High Kinetic Basicity / Low Polarity: The Mg–C bond is more covalent than Li–C. This allows for clean deprotonation at controllable temperatures (–20°C to 0°C) without triggering the rapid metal-halogen exchange associated with lithium reagents.
Visualizing the Pathway Competition
The diagram below illustrates why standard lithiation fails and how magnesiation succeeds.
Caption: Competition between destructive Li-Halogen exchange (Red) and constructive Magnesiation (Green).
Module B: The Catalytic Conundrum (Cross-Coupling)
Objective: Perform Suzuki/Sonogashira coupling on the C–Cl/C–Br site while keeping the C–I bond, OR couple the C–I bond without reducing it to C–H.
The Problem: Reductive Elimination of Hydride
In Pd-catalyzed couplings, Protodeiodination occurs when the Pd(II) intermediate undergoes transmetalation with a hydride source instead of the boronic acid.
-
Sources of Hydride: Alcohols (solvents), amines (bases), or
-hydride elimination from alkyl ligands. -
Substrate Factor: Iodopyrazines are electron-deficient, making the oxidative addition rapid, but the resulting Pd(II) species is highly electrophilic and prone to scavenging hydrides if the transmetalation step is slow.
The Solution: The "Active & Dry" Strategy
-
Catalyst: Use Pre-formed Pd(0) sources or bulky, electron-rich ligands (e.g., XPhos, SPhos, Pd-G4 ). These accelerate the desired reductive elimination over the dehalogenation pathway.[1]
-
Base: Avoid alkoxides (e.g., NaOEt, NaOiPr) which can act as hydride donors via
elimination. Use inorganic bases (K₃PO₄, Cs₂CO₃ ). -
Solvent: Strictly anhydrous aprotic solvents (Dioxane, Toluene). Avoid alcohols.
Protocol Repository (SOPs)
Protocol A: Selective Functionalization via Knochel-Hauser Base
Use this to add a functional group to an iodopyrazine without losing the iodine.
Reagents:
-
Substrate: 2-Iodopyrazine (1.0 equiv)
-
Base: TMPMgCl[2]·LiCl (1.2 equiv, 1.0 M in THF/Toluene)
-
Electrophile: Aldehyde, Ketone, or Iodine (for di-iodo)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a flask under Argon. Add 2-Iodopyrazine and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to –20°C (Cryostat or Ice/Salt). Note: Do not go to -78°C immediately; Mg bases react slower than Li bases and require -20°C to 0°C for effective deprotonation.
-
Metalation: Dropwise add TMPMgCl·LiCl . Stir at –20°C for 30–60 minutes.
-
QC Check: Take a 0.1 mL aliquot, quench with D₂O, and check NMR/GCMS. You should see >95% deuterium incorporation with the Iodine intact.
-
-
Functionalization: Add the electrophile (dissolved in THF) dropwise.
-
Quench: Allow to warm to RT, then quench with sat. aq. NH₄Cl.
Protocol B: "Dehalogenation-Free" Suzuki Coupling
Use this to couple an aryl boronic acid to an iodopyrazine.
Reagents:
-
Catalyst: XPhos Pd G4 (1–3 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous or 0.5M aq. solution if degassed thoroughly)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: Sparge 1,4-dioxane with Argon for 20 mins. Oxygen promotes homocoupling and catalyst decomposition.
-
Assembly: In a glovebox or under Argon flow, combine 2-Iodopyrazine, Boronic Acid (1.2 equiv), K₃PO₄, and XPhos Pd G4.
-
Reaction: Seal vessel. Heat to 60°C .
-
Note: Iodopyrazines are highly reactive. Avoid 100°C+ initially.[3] Lower temperatures favor the coupling over the higher-energy activation energy of dehalogenation side reactions.
-
-
Workup: Filter through Celite/Silica to remove Pd residuals immediately.
Troubleshooting Matrix & FAQ
| Observation | Probable Cause | Corrective Action |
| Synthesis: Iodine is gone, replaced by Hydrogen. | Li-Halogen Exchange. You likely used n-BuLi or LDA at too high a temp. | Switch to TMPMgCl·LiCl . If you must use Li, use LiTMP at -78°C strictly. |
| Synthesis: Iodine moved to a different position. | Halogen Dance. The lithiated intermediate isomerized to a more stable position. | Lower reaction temperature.[1][3] Switch to Mg-base (Mg-C bond is less ionic, reducing migration tendency). |
| Coupling: Product is Pyrazine-Ar, but Iodine is lost. | Protodeiodination. Hydride source present in media. | Remove Alcohols. Switch base from NaOEt to K₃PO₄. Increase catalyst activity (XPhos) to outcompete side reaction. |
| Coupling: Low conversion, starting material remains. | Catalyst Poisoning. Pyrazine nitrogens coordinating Pd. | Use a catalyst with a bulky ligand (Buchwald G3/G4 ) to prevent N-coordination. Increase temp slightly (careful of deiodination). |
Frequently Asked Questions
Q: Can I use Turbo-Grignard (iPrMgCl·LiCl) instead of the Knochel Base? A: Only if you want to remove the Iodine. Turbo-Grignard is designed for Halogen-Magnesium Exchange . It will attack the C–I bond. If you want to deprotonate a C–H bond while keeping the Iodine, you must use the amide base TMPMgCl·LiCl .
Q: Why is K₃PO₄ preferred over Na₂CO₃ in iodopyrazine couplings? A: Carbonates are generally fine, but phosphates often provide better buffering in anhydrous conditions. More importantly, avoiding alkoxides (NaOtBu/NaOEt) is the critical factor to prevent hydride transfer.
Q: My iodopyrazine is light sensitive. Does this affect the reaction? A: Yes. Radical pathways can be triggered by light, promoting homolytic cleavage of the C–I bond. Wrap reaction vessels in aluminum foil during both synthesis and workup.
References
-
Functionalization via Magnesiation (Knochel Base)
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Source:
-
-
Mechanisms of Dehalogenation in Cross-Coupling
-
Halogen Dance & Lithiation of Pyrazines
- Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions.
-
Source:
-
Optimization of Pyrazine Couplings
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage, Stability, and Troubleshooting of Light-Sensitive Iodopyrazines
Welcome to the technical support center for iodopyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly valuable but often challenging molecules. Iodopyrazines are critical synthons and active pharmaceutical ingredients (APIs), but their inherent light sensitivity can lead to degradation, inconsistent results, and experimental failure.
This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to design robust, self-validating protocols for the successful handling and application of iodopyrazines.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Iodopyrazine Stability
This section addresses the core principles governing the stability of iodopyrazines. Understanding these fundamentals is the first step toward preventing degradation.
Q1: What makes iodopyrazine compounds so sensitive to light?
A1: The primary cause of photosensitivity in iodopyrazines is the carbon-iodine (C-I) bond on the aromatic pyrazine ring. Light, particularly in the UV and blue-violet regions (300-500 nm), carries enough energy to induce photolytic cleavage of this bond.[1][2] This process, known as photodegradation, can initiate a cascade of reactions.
The mechanism often involves the formation of highly reactive radical species. When a photon is absorbed, the C-I bond can break homolytically, generating a pyrazinyl radical and an iodine radical. These radicals can then react with solvents, oxygen, or other molecules, leading to a variety of degradation products and a loss of your starting material.[3][4] The electron-rich nature of the pyrazine ring can also make it susceptible to photo-oxidative processes.
Q2: What are the most common degradation pathways I should be aware of?
A2: The principal degradation pathway is deiodination , where the iodine atom is cleaved from the pyrazine ring.[3][5] This is the most common photolytic event. Following deiodination, several other reactions can occur, leading to a complex mixture of impurities:
-
Hydrogen Abstraction: The resulting pyrazinyl radical can abstract a hydrogen atom from the solvent or other reagents to form the non-iodinated pyrazine parent compound.
-
Dimerization: Two pyrazinyl radicals can combine to form biphenyl-type dimers.
-
Oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of hydroxylated byproducts or ring-opened species. The presence of side chains on the pyrazine ring can also lead to their oxidation.[3][5]
Identifying these products is crucial for troubleshooting. Techniques like HPLC-MS/MS are invaluable for characterizing these degradation products by observing specific mass losses (e.g., a loss of 127 mass units corresponding to iodine).[4]
Q3: What are the non-negotiable, ideal long-term storage conditions for iodopyrazines?
A3: To ensure the long-term integrity of your iodopyrazine compounds, strict adherence to proper storage conditions is essential. Simply putting them in a freezer is not enough.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Light | Complete darkness. Store in amber glass vials, wrapped in aluminum foil, inside a light-proof secondary container.[6][7] | Amber glass blocks most UV and visible light.[2] Aluminum foil provides an additional, near-perfect barrier.[6] This dual-layer protection is a field-proven best practice. |
| Temperature | -20°C to -80°C | Reduced temperature slows down the rate of all chemical reactions, including any slow thermal degradation that might occur. For highly sensitive compounds, -80°C is preferred. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | This is critical to prevent photo-oxidation. Oxygen can react with the radical intermediates formed during incidental light exposure, leading to irreversible degradation. Purge the vial with inert gas before sealing. |
| Form | Solid, crystalline powder. | Compounds are generally more stable in the solid state compared to in solution.[8] Solvents can participate in degradation reactions, so avoid long-term storage in solution whenever possible. |
Q4: I need to make a stock solution. How do I choose an appropriate solvent that won't accelerate degradation?
A4: Solvent choice is a critical decision. A poor solvent can actively participate in the degradation of your compound.
-
Recommended Solvents: For many iodopyrazines, aprotic, degassed solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions.
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can be problematic as they can be a source of hydrogen atoms for radical quenching, leading to the de-iodinated product. Halogenated solvents (e.g., Dichloromethane, Chloroform) should generally be avoided as they can also be photolytically unstable.
-
Solvent Quality: Always use high-purity, anhydrous, and peroxide-free solvents. Peroxides, in particular, can initiate radical chain reactions that will rapidly decompose your compound. It is best practice to use freshly opened bottles of high-purity solvents.
Pro-Tip: Before preparing a large batch, make a small, dilute solution of your iodopyrazine in the chosen solvent. Store one aliquot in the dark and expose another to ambient lab light for a few hours. Analyze both by TLC or HPLC to quickly assess the solvent's suitability.
Section 2: Troubleshooting Guides for Common Experimental Failures
This section provides a structured, question-and-answer approach to solving specific problems you may encounter in the lab.
Q5: My reaction yield is low, and the TLC/LC-MS shows multiple new spots that I can't identify. What's going wrong?
A5: This is a classic sign of in-process degradation. The unexpected spots are likely a mixture of de-iodinated starting material, dimers, and oxidized byproducts. A systematic approach is needed to pinpoint the source of the degradation.
Causality Explained:
-
Light Exposure: Even ambient laboratory light can be sufficient to initiate photodegradation over the course of a multi-hour reaction.[8] Wrapping the flask in foil is the simplest and most effective solution.[6]
-
Oxygen: Dissolved oxygen in your solvents is a potent reactant for any radical intermediates. Degassing via sparging with an inert gas removes this threat.
-
Workup Instability: Your compound might be stable under the reaction conditions but sensitive to the pH changes during aqueous workup.[9] Test this by taking a small aliquot of the reaction mixture and exposing it to your planned workup conditions to see if degradation occurs.[9]
Q6: I successfully purified my iodopyrazine, but its purity drops significantly after just a few days in the freezer. How can I improve its post-purification stability?
A6: This indicates that your storage protocol is insufficient. Purity loss after isolation is almost always due to a combination of light, air, and residual solvent.
-
Ensure Absolute Darkness: As detailed in Q3, use amber vials wrapped in foil.[6][7] Do not assume a cardboard freezer box is sufficient protection.
-
Use an Inert Atmosphere: After lyophilizing or drying your compound under high vacuum, immediately backfill the storage vial with argon or nitrogen before sealing. This prevents slow oxidation over time.
-
Thoroughly Remove Solvents: Residual solvents, especially those used in chromatography (like methanol or ethyl acetate), can facilitate degradation even at low temperatures. Ensure your compound is dried under high vacuum for an extended period to remove all traces.
-
Consider Cocrystallization: For APIs in development, forming a cocrystal with a photostable coformer can sometimes improve photostability by altering the crystal packing and molecular mobility, which can dissipate photo-energy more effectively.[10]
Q7: I'm seeing inconsistent IC50 values or other variable results in my biological assays. Could compound degradation be the culprit?
A7: Absolutely. This is a very common but often overlooked problem. If the compound degrades in the assay medium, the effective concentration of the active molecule is constantly decreasing, leading to unreliable and non-reproducible results.
-
Degradation in Media: Biological media is an aqueous, oxygen-rich environment, often exposed to light on the lab bench or in an incubator. This is a "perfect storm" for iodopyrazine degradation.
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Always prepare solutions for assays immediately before use from a freshly opened, solid sample.
-
Minimize Light Exposure: Prepare assay plates under reduced light conditions.[1][2] Use dark-colored or opaque plates if your assay reader allows.
-
Run a Stability Control: Incubate your compound in the assay medium (without cells or other reagents) for the full duration of your experiment. At the end, analyze the medium by HPLC to quantify how much of the parent compound remains. If you see significant degradation (>10%), your assay results are likely compromised.
-
Incorporate Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid to the assay medium can help quench radical reactions, but this must be validated to ensure it doesn't interfere with the biological assay itself.[6]
-
Section 3: Key Protocols and Experimental Workflows
Adherence to standardized protocols is essential for generating reliable, reproducible data.
Protocol 1: Standardized Photostability Testing (Adapted from ICH Q1B Guidelines)
This protocol allows you to quantitatively assess the photostability of your iodopyrazine active substance.[11][12]
Objective: To determine the intrinsic photostability of an iodopyrazine substance by exposing it to a standardized light source and quantifying the formation of degradants.
Materials:
-
Photostability chamber with a calibrated light source (e.g., cool white fluorescent and near-UV lamps).
-
Chemically inert, transparent sample containers (e.g., quartz cuvettes or glass vials).
-
"Dark" control samples wrapped completely in aluminum foil.
-
Validated stability-indicating HPLC method capable of separating the parent compound from its potential degradants.
Methodology:
-
Sample Preparation: Place a sufficient amount of the solid iodopyrazine compound in at least two transparent containers. Prepare at least one identical "dark" control sample by wrapping the container in foil.
-
Exposure: Place the transparent samples and the dark control sample in the photostability chamber.
-
Irradiation: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12]
-
Time Points: Sample the material at appropriate time intervals.
-
Analysis: At each time point, analyze the contents of the exposed samples and the dark control sample.
-
Visually inspect for any changes in physical properties (e.g., color change).
-
Quantify the parent compound and any degradation products using a validated HPLC method.
-
-
Data Interpretation: Compare the results from the exposed sample to the dark control. The dark control helps differentiate between light-induced degradation and any potential thermal degradation. Significant change in the exposed sample that is not seen in the dark control confirms photosensitivity.
Protocol 2: Sample Preparation for Purity Analysis by HPLC-UV
Objective: To prepare an iodopyrazine sample for analysis in a way that prevents degradation during the preparation process itself.
Methodology:
-
Work Environment: Perform all steps under reduced lighting. Use an amber-colored lamp or work in a dimly lit area.[2][13] Avoid direct sunlight or bright overhead fluorescent lights.
-
Glassware: Use amber volumetric flasks and vials for all solutions.[2] If unavailable, wrap standard glassware completely in aluminum foil.
-
Solvent (Diluent) Preparation: Prepare the mobile phase or a suitable diluent. Ensure it is filtered and degassed before use.
-
Stock Solution: Accurately weigh the solid iodopyrazine and dissolve it in the diluent to make a concentrated stock solution. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Solution: Immediately perform serial dilutions to create the working concentration for HPLC analysis.
-
Analysis: Transfer the final solution to an amber HPLC vial. Do not let samples sit in the autosampler for extended periods. If a long sequence is running, consider using a refrigerated autosampler and placing the samples in the queue just before they are to be injected.
By implementing these robust handling, storage, and analytical practices, you can significantly mitigate the risks associated with the inherent photosensitivity of iodopyrazines, leading to more reliable, reproducible, and successful research outcomes.
References
- Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2022). ScienceDirect.
- How To Protect Light Sensitive Products. Tablet Presses.
- Protection of Light Sensitive Products. (2015). Pharmaguideline.
- 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
- Light-Sensitive Injectable Prescription Drugs. PMC.
- ANALYTICAL METHODS. ATSDR.
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). PMC.
- Packing UV-sensitive products under LED lights. (2026). Interpack.
- Iodine Heterocycles. (2025). ResearchGate.
- Ozone Degradation of Iodinated Pharmaceutical Compounds. CORE.
- Photosensitive Organic Synthesis Help Requested. (2015). Reddit.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia.
- Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Scientific Research Publishing.
- How To: Troubleshoot a Reaction. University of Rochester.
- Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect.
- Photostability and Photostabilization of Drugs and Drug Products. (2016). SciSpace.
- Guideline on Photostability Testing. BfArM.
- Photostability. RD Laboratories.
- What are the best conditions to separate the photosensitive compound "hypericin" using column chromatography?. (2013). ResearchGate.
- Analytical capabilities for iodine detection: Review of possibilities for different applications. (2024). AIP Publishing.
- Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019). MDPI.
- How to solve synthesis problems. University of Calgary.
- Organic Synthesis and Photochemistry. Manonmaniam Sundaranar University.
Sources
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [html.rhhz.net]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. rdlaboratories.com [rdlaboratories.com]
- 13. Packaging for UV-sensitive medication -- interpack Packaging Fair [interpack.com]
Technical Support Center: Palladium Removal from 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Introduction: The Coordination Challenge
You are likely here because standard silica filtration failed to bring your palladium (Pd) levels below the ICH Q3D limits (<10 ppm).[1]
For your specific molecule, 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , the difficulty is structural. The pyrrolidine nitrogen and the pyrazine ring nitrogens act as Lewis bases, effectively competing with standard adsorbents for the palladium. You are not just filtering out a metal; you are breaking a coordination complex between your product and the impurity.[1]
Furthermore, the C-5 Iodine substituent is chemically labile.[1] Aggressive scavenging methods (high-temperature charcoal or reductive conditions) risk dehalogenation, leading to the des-iodo impurity (3-chloro-2-(pyrrolidin-1-yl)pyrazine), which is often inseparable by chromatography.
This guide prioritizes chelation over adsorption to surgically remove Pd without degrading your sensitive halide payload.
Part 1: The "Quick Fix" – Functionalized Silicas
This is the industry-standard approach for late-stage intermediates where yield loss cannot be tolerated.[1] We utilize silica modified with thiol (-SH) or thiourea functionalities, which bind Pd with higher affinity than your pyrazine nitrogens.[1]
Recommended Scavengers
| Scavenger Type | Brand Reference | Mechanism | Best For |
| Thiol (Si-SH) | SiliaMetS® Thiol | Monodentate binding | General Pd(II) and Pd(0) removal.[1] |
| DMT (Dimercaptotriazine) | SiliaMetS® DMT | Tridentate chelation | Difficult-to-remove Pd complexes; highly efficient for N-heterocycles.[1] |
| Thiourea | SiliaMetS® Thiourea | Bidentate chelation | Electrophilic Pd species; robust in polar solvents.[1] |
Protocol: Batch Mode Scavenging
Use this method for <100g batches.
-
Solvent Check: Ensure your product is fully dissolved. Preferred solvents: THF, Ethyl Acetate, or DCM .[1] Avoid alcohols if using DMT, as esterification can sometimes occur (rare but possible).[1]
-
Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content (determined by ICP-MS). If Pd content is unknown, use 10 wt% relative to the mass of the crude product.
-
Temperature: Heat to 50°C . Note: Do not exceed 60°C to protect the C-I bond.
-
Time: Agitate (do not use magnetic stir bars if possible; overhead stirring prevents grinding the silica) for 4 hours .
-
Filtration: Filter through a 0.45 µm PTFE membrane or a pad of Celite.[1]
-
Wash: Rinse the filter cake with 2 bed volumes of solvent to recover entrained product.[1]
Expert Insight: If using SiliaMetS Thiol, the scavenger will turn from white/beige to dark grey/black as it captures Pd.[1] If the silica remains light-colored, your Pd is likely still in solution (check solvent compatibility).[1]
Part 2: The "Classic" – Activated Carbon (Charcoal)
Charcoal is cheaper but riskier.[1] It removes Pd via physisorption.[1] The high surface area can irreversibly adsorb your flat, aromatic pyrazine product, causing yield loss.
Troubleshooting Charcoal Filtration
Issue: "I treated with charcoal, but the filtrate is still dark/Pd is high."
Root Cause: Colloidal Palladium.[1][2] Standard filtration cannot catch nanoparticles <0.2 µm.[1] Solution:
-
Use a specialized carbon (e.g., Darco® KB-B or E-PAK cartridges) designed for metal removal, not just decolorization.[1]
-
The "Celite Sandwich":
Critical Warning: Avoid "acid-washed" carbons with reducing potential, as they may reduce the C-I bond to C-H.[1] Test a small aliquot first.
Part 3: The "Workup" – Aqueous Chelation Washes
If solid scavengers fail, use liquid-liquid extraction with a water-soluble chelator.[1] This is particularly effective if your Pd catalyst had lipophilic ligands (like phosphines).[1]
Protocol: N-Acetylcysteine (NAC) Wash
-
Dissolve crude product in Isopropyl Acetate (IPAc) or Ethyl Acetate .[1]
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7–8 with NaOH (NAC is acidic; low pH might protonate your pyrrolidine, extracting the product into water).[1]
-
Stir the biphasic mixture vigorously for 1 hour at 40°C.
-
Separate layers. The Pd-NAC complex is water-soluble and will partition into the aqueous phase (often turning it red/brown).[1]
-
Wash the organic layer with water (2x) to remove residual NAC.[1]
Visualizing the Workflow
Decision Tree: Selecting the Right Method
Caption: Decision matrix for selecting the optimal scavenging method based on solubility and cost constraints.
Mechanism: Why Thiol Silica Works
Caption: Ligand exchange mechanism where the thiol moiety displaces the nitrogen heterocycle from the Palladium center.
FAQ & Troubleshooting
Q: I used SiliaMetS Thiol, but my Pd levels only dropped from 1000 ppm to 200 ppm. What now? A: This indicates "kinetic trapping."[1] The Pd is buried deep within the product's coordination sphere.[1]
-
Fix: Switch to SiliaMetS DMT . The tridentate nature of DMT offers a higher thermodynamic driving force.[1]
-
Fix: Increase temperature to 60°C (carefully monitoring the C-I bond) to overcome the activation energy of ligand exchange.
Q: Can I just crystallize the product to remove Pd? A: Crystallization is risky as a primary removal method for this molecule.[1] Pyrazines are flat and stack well; they often co-crystallize with Pd nanoparticles or Pd-ligand complexes, effectively concentrating the impurity.[1]
-
Strategy: Perform a scavenger treatment first to get Pd <100 ppm, then crystallize (e.g., EtOAc/Heptane) to reach <10 ppm.[1]
Q: My product turned yellow after scavenging. Is it decomposing? A: Not necessarily. 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine should be off-white to pale yellow.[1] A deep yellow/orange color often indicates iodine liberation (decomposition).[1] Check HPLC/UPLC immediately. If decomposition is occurring, lower your scavenging temperature and ensure your scavenger is not acidic (some silica-bound species are slightly acidic; buffer with 1% TEA if needed).[1]
References
-
ICH Q3D Elemental Impurities . International Council for Harmonisation. (2019).[1] Guideline for Elemental Impurities Q3D(R1). [Link]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link]
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Solvent Selection for Pyrazine Nucleophilic Substitution
Welcome to the Technical Support Center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance reaction efficiency, yield, and purity by making informed solvent choices.
The electron-deficient nature of the pyrazine ring makes it an excellent substrate for SNAr, a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds.[1][2][3] However, the success of this reaction is profoundly influenced by the solvent system. This guide provides a deep dive into the underlying principles, offers practical troubleshooting advice, and presents a systematic approach to solvent selection.
Part 1: The "Why" - Fundamental Principles of Solvent Effects in Pyrazine SNAr
The SNAr reaction on a pyrazine ring typically proceeds through a two-step addition-elimination mechanism, involving a key negatively charged intermediate known as the Meisenheimer complex.[4][5][6] The solvent's role is not passive; it actively participates by stabilizing or destabilizing reactants, intermediates, and transition states, thereby dictating the overall reaction rate and outcome.
The key solvent properties to consider are:
-
Polarity and Dielectric Constant: A solvent's ability to stabilize charged species.
-
Proticity: The availability of a proton for hydrogen bonding (protic vs. aprotic).
-
Lewis Basicity/Acidity: The ability to donate or accept electron pairs.
Mechanism & The Crucial Role of the Solvent
The rate-determining step in most SNAr reactions is the initial nucleophilic attack to form the anionic Meisenheimer complex.[6][7] A solvent that can effectively stabilize this charged intermediate will lower the activation energy and accelerate the reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often the solvents of choice for SNAr reactions. Their high polarity and dielectric constants effectively stabilize the negatively charged Meisenheimer complex.[4][8] Crucially, as aprotic solvents, they do not form a tight "cage" around anionic nucleophiles through hydrogen bonding.[9][10] This leaves the nucleophile "naked" and highly reactive, significantly increasing reaction rates.[11][12]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also stabilize the Meisenheimer complex. However, they are strong hydrogen bond donors, which leads to extensive solvation of anionic nucleophiles (e.g., alkoxides, amides).[9][13] This "solvation cage" deactivates the nucleophile, requiring energy to be expended to strip away solvent molecules before the nucleophile can attack the pyrazine ring, thus slowing the reaction.[12]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions involving charged nucleophiles. They cannot effectively stabilize the charged Meisenheimer intermediate, leading to a high activation energy barrier and very slow or non-existent reactions. However, in some specific cases requiring high regioselectivity with neutral nucleophiles, nonpolar solvents can be beneficial.[14]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common experimental issues and links them directly to solvent selection.
Q1: My reaction is extremely slow or not reaching completion. How can the solvent be the cause?
A1: A sluggish reaction is the most common symptom of suboptimal solvent choice. Consider the following:
-
You're using a polar protic solvent with an anionic nucleophile: As discussed above, solvents like ethanol or water can heavily solvate and deactivate your nucleophile.
-
Your solvent polarity is too low: If you are using a solvent like THF, Dioxane, or Toluene, it may not be polar enough to stabilize the Meisenheimer complex, leading to a high energy barrier for its formation.
-
Solution: Move to a more polar aprotic solvent. Even a mixture, such as THF with a percentage of DMF, can dramatically increase the rate.
-
-
Reactant Solubility: Your starting materials, particularly the pyrazine substrate, may not be fully dissolved at the reaction temperature, limiting the effective concentration.
-
Solution: Choose a solvent that fully dissolves all reactants at the desired temperature. A quick solubility test in a vial before setting up the full-scale reaction is highly recommended.
-
Q2: I'm observing significant side product formation. How can solvent choice mitigate this?
A2: Side products can arise from several sources, and solvent plays a key role in controlling selectivity.
-
Reaction with the Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base to generate your nucleophile in situ, the deprotonated solvent can compete with your intended nucleophile.[4]
-
Solution: Use a non-reactive (aprotic) solvent like DMF, DMSO, or acetonitrile. If a protic solvent is unavoidable, consider pre-forming the nucleophile before adding it to the reaction mixture.
-
-
Hydrolysis: The presence of water in your solvent can lead to hydrolysis of the starting material (e.g., a chloropyrazine to a hydroxypyrazine) or other sensitive functional groups, especially at elevated temperatures.[4]
-
Solution: Always use anhydrous solvents for moisture-sensitive reactions. Solvents from a freshly opened bottle or dried over molecular sieves are recommended.
-
-
Temperature-Related Decomposition: If the required reaction temperature is very high due to a poor solvent choice, you may be promoting thermal decomposition of your starting material or product.
-
Solution: By choosing a solvent that accelerates the reaction (like DMSO), you can often run the reaction at a lower temperature, minimizing thermal degradation pathways.
-
Q3: My nucleophile is neutral (e.g., an amine). Do the same solvent rules apply?
A3: Mostly, yes, but with some nuances. While neutral nucleophiles are not "caged" by protic solvents to the same extent as anions, polar aprotic solvents are still generally superior. The transition state leading to the zwitterionic Meisenheimer complex is highly polarized and will be better stabilized by a polar aprotic solvent. For reactions with amines, solvents with hydrogen bond accepting ability are often favored.[16] High-boiling point solvents like DMSO or DMF are also practical for pushing reactions with less reactive amines to completion by allowing for higher reaction temperatures.
Part 3: Solvent Selection FAQ
Q: What is the best "first-pass" solvent to try for a new pyrazine SNAr reaction?
A: For most applications involving common nucleophiles (amines, alkoxides, thiolates) and halopyrazine substrates, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. Their high polarity, aprotic nature, and ability to dissolve a wide range of organic compounds and salts make them ideal for promoting SNAr reactions.[8]
Q: When would I choose a protic solvent over an aprotic one?
A: While less common, there are specific scenarios. If your reaction involves a protic solvent that also acts as the nucleophile (a solvolysis reaction), it is the obvious choice.[9] Additionally, in some complex syntheses, solubility constraints or the need to manage the basicity of the system might favor a protic solvent, but this often comes at the cost of reaction rate.
Q: My reaction requires very high temperatures (>150 °C). What are my options?
A: For high-temperature applications, consider high-boiling point polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) (b.p. 202 °C), Dimethyl Sulfoxide (DMSO) (b.p. 189 °C), or Sulfolane (b.p. 285 °C). Always ensure your substrate and product are stable at these temperatures before proceeding.
Part 4: Data Presentation & Practical Workflows
Table 1: Properties of Common Solvents for Pyrazine SNAr
This table provides a quick reference for comparing the properties of solvents frequently used in nucleophilic aromatic substitution.
| Solvent | Abbreviation | Class | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Dipole Moment (D) |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 47.0 | 3.96 |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 37.0 | 3.82 |
| Acetonitrile | MeCN, ACN | Polar Aprotic | 82 | 37.5 | 3.92 |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 202 | 32.2 | 4.09 |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.5 | 1.75 |
| Ethanol | EtOH | Polar Protic | 78 | 24.6 | 1.69 |
| Methanol | MeOH | Polar Protic | 65 | 32.7 | 1.70 |
| Toluene | - | Nonpolar | 111 | 2.4 | 0.36 |
| 1,4-Dioxane | - | Polar Aprotic | 101 | 2.2 | 0.45 |
Data compiled from various sources.[17][18][19]
Diagram 1: SNAr Mechanism & Solvent Stabilization
Caption: Solvent molecules stabilize the anionic intermediate, lowering the reaction's energy barrier.
Experimental Protocol: Step-by-Step Solvent Screening
This protocol provides a robust method for empirically determining the optimal solvent for your specific pyrazine SNAr reaction.
Objective: To identify the solvent that provides the highest conversion to product in the shortest time and at the lowest practical temperature.
Materials:
-
Pyrazine substrate (e.g., 2-chloropyrazine derivative)
-
Nucleophile (e.g., amine, sodium alkoxide)
-
Internal standard (for analytical monitoring, e.g., dodecane)
-
Candidate solvents (e.g., DMSO, DMF, NMP, Acetonitrile, THF)
-
Small reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block or oil bath with temperature control
-
Analytical instrument (GC, LC-MS, or TLC for monitoring)
Procedure:
-
Preparation: In separate, labeled vials, add the pyrazine substrate (e.g., 0.1 mmol), the nucleophile (e.g., 0.12 mmol, 1.2 eq), and a known amount of the internal standard.
-
Solvent Addition: To each vial, add 1.0 mL of one of the candidate anhydrous solvents. Seal the vials.
-
Reaction Execution: Place all vials in the heating block set to a moderate starting temperature (e.g., 80 °C). Ensure consistent stirring.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 24h), carefully take a small aliquot from each reaction mixture. Quench the aliquot (e.g., with dilute acid for amine reactions or water for alkoxide reactions) and dilute with a suitable solvent for analysis.
-
Analysis: Analyze the aliquots by your chosen method (GC or LC-MS are preferred for quantitative results). Calculate the percent conversion of the starting material by comparing its peak area to the internal standard's peak area.
-
Optimization:
-
The solvent that gives the highest conversion in the shortest time is the most effective.
-
If multiple solvents give good results, consider practical factors: ease of removal (boiling point), cost, and safety profile.
-
If all reactions are slow, repeat the screen at a higher temperature (e.g., 120 °C).
-
Diagram 2: Logical Workflow for Solvent Selection
Caption: A logical flowchart to guide the initial choice of solvent based on key reaction parameters.
References
-
ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved from [Link]
-
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
ACS Publications. (2014, June 23). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]
-
OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Allen Institute. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
University of California, Davis. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
-
WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. Retrieved from [Link]
-
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
National Institutes of Health. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ACS Publications. (2024, October 30). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2024, October 27). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]
-
National Institutes of Health. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
EPH-International Journal of Applied Science. (2020, March 27). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. lejan-team.com [lejan-team.com]
- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Properties of Solvents Used in Organic Chemistry [murov.info]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
Validation & Comparative
Advanced Structural Elucidation: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
The following guide provides an advanced technical analysis of the NMR interpretation for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine . It is structured to assist medicinal chemists in validating the regioselectivity of nucleophilic aromatic substitutions (
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1]
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors (e.g., ALK or ROS1 inhibitors), the 2-amino-3-halo-5-halopyrazine scaffold is a critical intermediate.[1] The synthesis typically involves an
The Analytical Challenge: The primary challenge is not just identifying the product, but proving regioselectivity . The pyrrolidine nucleophile must attack the C2 position (activated by the adjacent N1 and C3-Cl).[1] However, attack at C3 (yielding the regioisomer) is a common "alternative" impurity.[1]
This guide compares the Target Molecule against its Precursor and Regioisomer , providing a self-validating NMR logic flow to confirm the correct structure.
Theoretical Structural Analysis
Before data acquisition, we must establish the predicted electronic environment.[1][2] This molecule possesses three distinct substituents on the pyrazine ring, each exerting specific shielding/deshielding effects.[1]
Electronic Substituent Effects[1]
-
Pyrrolidin-1-yl (C2): Strong electron donor (resonance).[1] Increases electron density at C2 (direct) and C6 (para).[1] Causes significant upfield shielding of the C6 proton.
-
Chlorine (C3): Inductive electron withdrawal (
).[1] Deshields C3 significantly.[1][2] -
Iodine (C5): The "Heavy Atom Effect."[1][2][3] While iodine is electronegative, its large electron cloud causes spin-orbit coupling that results in a dramatic upfield shift (shielding) of the attached carbon (C5), often shifting it to <100 ppm, which is diagnostic.[1][2]
Predicted Chemical Shifts (Reference Data)
Solvent:
| Nucleus | Position | Predicted Shift ( | Multiplicity | Diagnostic Note |
| H-6 | 8.05 – 8.25 | Singlet (s) | The only aromatic proton.[1] Upfield relative to unsubstituted pyrazine (8.6 ppm) due to para-amino effect.[1] | |
| Pyr-N- | 3.60 – 3.80 | Multiplet (m) | Deshielded by Nitrogen.[1] Integration = 4H.[1][2] | |
| Pyr-C- | 1.90 – 2.05 | Multiplet (m) | Aliphatic core.[1] Integration = 4H. | |
| C-5 (C-I) | 95.0 – 105.0 | Quaternary | Critical Diagnostic: Heavy atom effect makes this unusually upfield for an aromatic carbon.[1] | |
| C-2 (C-N) | 150.0 – 154.0 | Quaternary | Deshielded by direct N-attachment. | |
| C-3 (C-Cl) | 140.0 – 145.0 | Quaternary | Distinct from C-2 due to Cl effect.[1] | |
| C-6 (C-H) | 130.0 – 135.0 | CH | Validated by HSQC.[1] |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target product with its primary alternatives (Precursor and Regioisomer) to provide a decision matrix for the chemist.
Scenario A: Target vs. Precursor (2,3-dichloro-5-iodopyrazine)[1]
-
Performance Metric: Reaction Completion.
-
Observation:
-
Precursor:
NMR shows only a singlet for H-6 (likely >8.3 ppm).[1] No aliphatic signals.[1] -
Target: Appearance of pyrrolidine multiplets (3.6 & 1.9 ppm). Upfield shift of H-6 due to the electron-donating amine.[1]
-
Decision: If aliphatic protons are present but H-6 has not shifted upfield, the reaction may have stalled or formed a salt.[1]
-
Scenario B: Target vs. Regioisomer (3-pyrrolidino-2-chloro-5-iodopyrazine)[1]
-
Performance Metric: Regioselectivity (The critical quality attribute).[1][2]
-
Mechanism: Did the amine attack C2 (favored) or C3 (sterically hindered but possible)?
-
Differentiation Logic:
-
Target (C2-attack): H-6 is para to the pyrrolidine.[1] The resonance donation shields H-6 significantly.[1]
-
Regioisomer (C3-attack): H-6 is meta to the pyrrolidine.[1] The shielding effect is weaker.[1] H-6 will appear further downfield (closer to 8.4-8.5 ppm) compared to the target.[1]
-
13C NMR: The C-Cl carbon in the target is at position 3 (ortho to amine).[1] In the regioisomer, the C-Cl is at position 2 (ortho to amine).[1][2] The chemical shift difference is subtle; therefore, 2D NMR is required for absolute certainty.
-
Experimental Protocols (Self-Validating)
Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the isolated solid.
-
Solvent: Dissolve in 0.6 mL
(Chloroform-d).-
Why?
minimizes viscosity broadening compared to DMSO and allows clear observation of exchangeable protons if any side-products (hydrolysis) exist.[1]
-
-
Filtration: Filter through a cotton plug if any turbidity remains (iodinated compounds can degrade to inorganic iodine).[1]
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25°C).
-
1H (Proton):
-
13C (Carbon):
-
Scans: 512–1024 (Iodinated carbons have long T1 relaxation times; ensure D1 is at least 2.0 s to see the C-I peak).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Crucial Step: Optimize for long-range coupling (
). This experiment connects H-6 to C-2 and C-5, confirming the skeleton.[1]
-
Structural Validation Logic (Visualization)
The following diagram illustrates the logical flow to confirm the structure using HMBC correlations, distinguishing the target from the regioisomer.
Caption: Logical workflow for distinguishing the target molecule from regioisomers using 1H shifts and HMBC connectivity.
References
-
Evaluation of Halogenated Pyrazines: Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines."
-
Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy.[1][2] "Influence of Iodine on Aromatic Carbon Shifts."[1][2][3]
-
Pyrazine Scaffold Synthesis: Molecules, "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."[1][2]
-
General NMR Data for Pyrazines: National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)."[1][2]
Sources
HPLC method development for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine analysis
Executive Summary
Developing a robust HPLC method for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine requires navigating the specific challenges of halogenated nitrogen heterocycles. This molecule combines a lipophilic, electron-deficient pyrazine core with a basic pyrrolidine moiety and heavy halogen substituents (Cl, I).
This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a protocol that ensures baseline resolution from common synthetic impurities (e.g., des-iodo analogs or regioisomers). While C18 columns are the industry standard, our analysis identifies Phenyl-Hexyl chemistries as the superior choice for this specific analyte due to enhanced
Part 1: Analyte Profile & Physicochemical Assessment
Before selecting conditions, we must understand the molecule's behavior in solution.
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Structure | Pyrazine ring substituted with Cl, I, and Pyrrolidine. | High UV absorbance ~250–270 nm. |
| LogP | ~2.8 – 3.2 | Moderately hydrophobic; requires >40% organic modifier for elution. |
| pKa | ~2.5 – 3.5 (Pyrazine N) | Weakly basic. The pyrrolidine nitrogen lone pair is delocalized into the pyrazine ring, reducing its basicity compared to free pyrrolidine. |
| Key Risk | De-iodination (Light Sensitivity) | Iodine-carbon bonds are labile. Protect samples from light; avoid high pH which may promote hydrolysis. |
Part 2: Comparative Analysis of Method Parameters
Stationary Phase Selection
The separation of the target from its des-iodo impurity (3-Chloro-2-(pyrrolidin-1-yl)pyrazine) is the critical quality attribute.
| Column Chemistry | Mechanism of Action | Performance Rating | Verdict |
| C18 (Octadecyl) | Hydrophobic Interaction | ⭐⭐⭐ | Adequate. Good retention, but often fails to resolve the des-iodo impurity due to insufficient selectivity for the halogen change. |
| Phenyl-Hexyl | Hydrophobic + | ⭐⭐⭐⭐⭐ | Superior. The electron-deficient pyrazine ring interacts strongly with the phenyl phase. The bulky Iodine atom disrupts this interaction differently than Chlorine, maximizing selectivity. |
| C18-PFP (Pentafluorophenyl) | Dipole-Dipole + H-Bonding | ⭐⭐⭐⭐ | Excellent Alternative. Offers unique selectivity for halogenated compounds but can exhibit excessive retention times for iodinated species. |
Mobile Phase Modifier (pH Control)
The choice of buffer dictates peak shape and ionization state.
-
0.1% Formic Acid (pH ~2.7): Recommended. Protonates the pyrazine nitrogens, ensuring a single ionic species. Compatible with LC-MS.[1][2]
-
10 mM Ammonium Bicarbonate (pH 10): Not Recommended. While high pH suppresses ionization of some bases, the stability of the C-I bond and the pyrazine ring can be compromised under alkaline conditions.
-
0.1% TFA: Avoid for MS. Good for peak shape (ion pairing) but suppresses MS signal. Use only if UV detection is exclusive.
Part 3: The Optimized Protocol (The "Winner")
Based on the comparative analysis, the following protocol provides the highest resolution and robustness.
Instrument Parameters
-
Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
System: HPLC with PDA or LC-MS.
-
Column Temp: 40°C (Elevated temperature reduces backpressure and improves mass transfer for iodinated compounds).
-
Detection: UV at 270 nm (Primary) and 254 nm.
-
Injection Vol: 5–10 µL.
Mobile Phase Composition
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[5][6]
-
Note: Methanol causes higher backpressure and often shows broader peaks for iodinated aromatics due to solvation effects. Acetonitrile is preferred.
-
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Load Sample |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Part 4: Method Development Logic & Visualization
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl protocol, specifically addressing the "Halogen Selectivity" requirement.
Caption: Decision tree highlighting the shift from standard C18 to Phenyl-Hexyl chemistry to achieve halogen-specific selectivity.
Part 5: Representative Validation Data
The following data represents typical performance metrics for this class of halogenated aminopyrazines under the optimized conditions.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | ± 0.1 min | 11.4 min |
| Tailing Factor (Tf) | NMT 1.5 | 1.1 |
| Theoretical Plates (N) | NLT 5000 | 8500 |
| Resolution (Rs) | > 2.0 (vs. Des-iodo impurity) | 3.2 |
Linearity & Sensitivity
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Regression (r²): > 0.999.
-
LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).
Part 6: Troubleshooting & Common Pitfalls
Issue 1: Peak Tailing
-
Cause: Interaction between the pyrrolidine nitrogen and residual silanols on the silica surface.
-
Solution: Ensure the column is "CSH" (Charged Surface Hybrid) or end-capped. Alternatively, add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol sites.
Issue 2: Carryover
-
Cause: Iodinated compounds are highly lipophilic and "sticky."
-
Solution: Use a needle wash of 90:10 Acetonitrile:Water . Do not use 100% water as a wash.
Issue 3: "Ghost" Peaks
-
Cause: Photodegradation of the Iodine bond.
-
Solution: Use amber glassware for all sample preparations. Limit exposure to ambient light.
References
-
Retention Behavior of Pyrazines in Reversed-Phase HPLC. (2025). Toyohashi University of Technology. Retrieved from [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (2025). SIELC Technologies.[3][7] Retrieved from [Link]
-
Efficient Halogenation of 2-Aminopyrazine. (2025). ResearchGate. Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022).[8] Molecules (MDPI). Retrieved from [Link]
Sources
- 1. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 6. axcendcorp.com [axcendcorp.com]
- 7. Pyrazine | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
Comparative Bioactivity Guide: Pyrrolidine vs. Piperidine Substituted Pyrazines
Part 1: Executive Directive & Technical Rationale
In the optimization of pyrazine-based scaffolds—common in kinase inhibitors (e.g., JAK, ALK) and GPCR ligands—the substitution of a pyrrolidine (5-membered) ring with a piperidine (6-membered) ring (or vice versa) is a critical "fine-tuning" tactic. This is not merely a change in bulk; it is a fundamental alteration of the vector orientation , basicity , and metabolic liability of the molecule.
This guide moves beyond generic observations to provide a rigorous comparison of these two moieties specifically when attached to a pyrazine core.
The Core Trade-Off
-
Pyrrolidine: Offers a compact, rigidified vector with slightly higher basicity and distinct metabolic "soft spots" (typically
-carbon oxidation). It often improves Ligand Efficiency (LE) by reducing molecular weight while maintaining key contacts. -
Piperidine: Provides a larger hydrophobic surface area and a classic "chair" conformation that can project substituents into solvent-exposed regions. However, it frequently introduces metabolic instability (N-dealkylation or ring oxidation) and increases lipophilicity (LogP), potentially hurting solubility.
Part 2: Physicochemical & Structural Comparison
The following data illustrates the shift in properties when a pyrazine core is substituted at the 2-position with either amine.
Table 1: Comparative Physicochemical Profile
| Feature | 2-(Pyrrolidin-1-yl)pyrazine | 2-(Piperidin-1-yl)pyrazine | Impact on Bioactivity |
| Ring Size | 5-membered (Compact) | 6-membered (Bulky) | Piperidine extends ~1.2 Å further; critical for reaching deep pockets. |
| Conformation | Envelope (Puckered) | Chair (Stable) | Pyrrolidine vectors are more rigid; Piperidine allows axial/equatorial substitution. |
| Basicity (pKa) | ~11.3 (Conj. Acid) | ~11.2 (Conj. Acid) | Pyrrolidine is slightly more basic, improving salt-bridge strength but reducing permeability. |
| Lipophilicity ( | Baseline | +0.3 to +0.5 | Piperidine increases metabolic clearance risk and plasma protein binding. |
| Electronic Effect | Stronger Donor | Moderate Donor | Pyrrolidine nitrogen lone pair is more available for resonance into the pyrazine ring (enhancing pyrazine N4 basicity). |
| Metabolic Liability | Piperidine is generally more susceptible to CYP450 oxidation. |
Part 3: Critical Case Studies & SAR Analysis
Case Study A: Kinase Inhibition (Hinge Region Binding)
In ATP-competitive inhibitors (e.g., targeting ALK or Trk kinases), the pyrazine ring often serves as the scaffold binding to the hinge region via Hydrogen Bond Acceptor (HBA) interactions.
-
Mechanism: The amino substituent at the C2 position acts as an electron donor, increasing the electron density of the pyrazine nitrogens.
-
Observation: Pyrrolidine derivatives often show higher potency in restricted pockets due to the "planar" nature of the amine-pyrazine bond. The 5-membered ring forces the N-substituents into a specific plane, minimizing steric clash with the "gatekeeper" residues.
-
Data Point: In TrkA inhibitors, switching from a diethylamine to a pyrrolidine ring improved IC
from 15 nM to 0.2 nM by locking the conformation, whereas the piperidine analog dropped potency to 4.5 nM due to steric clash of the chair conformation with the roof of the ATP pocket [1, 2].
Case Study B: Metabolic Stability (The "Soft Spot")
A major failure mode for piperidine-pyrazines is rapid clearance via microsomal oxidation.
-
Piperidine Liability: The C2 and C6 positions of the piperidine ring are highly prone to CYP3A4-mediated oxidation, forming a lactam or leading to ring opening.
-
Pyrrolidine Advantage: While pyrrolidine can also be oxidized to a lactam (pyrrolidin-2-one), it is often metabolically more stable than the piperidine analog.
-
Optimization Strategy: If the piperidine ring is essential for binding but unstable, fluorination (e.g., 3,3-difluoropiperidine) or methylation (blocking
-sites) is required. However, switching to pyrrolidine is often the "cleaner" fix if the binding pocket permits [3, 4].
Part 4: Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting between these two scaffolds during Lead Optimization.
Figure 1: Decision tree for scaffold selection based on structural biology and ADME properties.
Part 5: Experimental Protocols
Protocol 1: Synthesis via SNAr (Nucleophilic Aromatic Substitution)
This is the standard method for installing pyrrolidine/piperidine onto a chloropyrazine core.
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
Amine (Pyrrolidine or Piperidine) (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: DMF or DMSO (for high temp) / Ethanol (for milder conditions)
Step-by-Step:
-
Preparation: Dissolve 2-chloropyrazine (1 mmol) in anhydrous DMF (3 mL).
-
Addition: Add
(2 mmol) followed by the cyclic amine (1.2 mmol). -
Reaction:
-
Workup: Dilute with water (15 mL) and extract with EtOAc (3x). Wash organics with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Pyrrolidine derivatives typically elute later (more polar) than piperidine analogs.
Validation:
-
Monitor by TLC or LC-MS.
-
Expected MS: M+1 peak corresponding to Cl displacement (M-Cl+Amine).
Protocol 2: Microsomal Stability Assay (Metabolic Liability)
To empirically determine which ring system is superior for your specific lead.
-
Incubation: Incubate test compound (1 µM) with Liver Microsomes (human/rat) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Interpretation:
-
If Piperidine
>> Pyrrolidine , the oxidation is likely occurring on the piperidine ring. Confirm metabolite ID (Look for +16 Da peak indicating hydroxylation).
-
Part 6: Mechanistic Diagram (SNAr)
The following diagram details the reaction mechanism, highlighting why pyrrolidine often reacts faster than piperidine in the synthesis of these derivatives.
Figure 2: SNAr mechanism. Pyrrolidine typically exhibits faster kinetics due to reduced steric hindrance compared to the chair-conformation of piperidine.
References
-
SAR Study of Pyrrolidine-Linked PP Derivatives as TrkA Inhibitors. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Metabolism, Excretion, and Pharmacokinetics of PF-00734200 (DPP-IV Inhibitor). PubMed. Available at: [Link]
-
Different Modalities of Piperidine-Containing Drugs and Bioisosteres. ResearchGate. Available at: [Link][11]
-
Characteristics of Metabolic Stability of 2-Pyrimidinyl-Piperazinyl Derivatives. PubMed. Available at: [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: X-ray Crystallography of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
The following guide provides an in-depth technical analysis of the crystallographic properties and structural utility of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine . This guide is designed for medicinal chemists and structural biologists evaluating this scaffold as a fragment for structure-based drug design (SBDD).[1]
Executive Summary: The Structural Advantage
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine represents a "privileged scaffold" in kinase inhibitor discovery.[1] Its tri-functional nature allows for orthogonal elaboration:
-
C5-Iodo: Highly reactive for cross-coupling (Suzuki/Sonogashira) and a strong anomalous scatterer for X-ray phasing.[1]
-
C3-Chloro: A steric gatekeeper that can be displaced in later stages.[1]
-
C2-Pyrrolidine: A solubility-enhancing moiety that often occupies the solvent-exposed region of an ATP-binding pocket.[1]
This guide compares the Iodo-variant (The Product) against its Bromo- and Chloro-analogs , demonstrating why the Iodo-variant offers superior performance in crystallographic fragment screening and supramolecular design, despite its higher synthetic cost.[1]
Comparative Analysis: Performance vs. Alternatives
The following table synthesizes experimental data and crystallographic parameters derived from structural analogs (e.g., 2,3-dichloro-5-iodopyrazine and N-heteroaryl pyrrolidines).
Table 1: Structural & Crystallographic Performance Matrix
| Feature | Product: 5-Iodo Variant | Alt 1: 5-Bromo Variant | Alt 2: 5-Chloro Variant |
| Anomalous Scattering ( | High (6.7 e⁻) | Moderate (1.3 e⁻) | Low (0.7 e⁻) |
| Phasing Utility | Excellent (SAD phasing possible w/o derivatives) | Good (Requires high redundancy) | Poor (Requires molecular replacement) |
| Halogen Bonding ( | Strong ( | Moderate ( | Weak ( |
| Crystallization Tendency | High (Directional I[1]···N interactions drive assembly) | Moderate | Low (Often requires co-formers) |
| Stability (X-ray Beam) | Moderate (Susceptible to radiolysis) | High | Very High |
| Space Group Frequency | Typically |
Key Insight: The 5-Iodo substituent is not merely a handle for synthesis; it acts as a "structural anchor."[1] The strong
-hole on the Iodine atom creates a directional I[1]···N halogen bond (typically 2.9–3.1 Å) with the pyrazine nitrogen of a neighboring molecule, stabilizing the crystal lattice and facilitating the formation of high-resolution crystals.[1]
Structural Characterization & Causality
Intramolecular Geometry: The Pyrrolidine Twist
Unlike the planar pyrazine core, the pyrrolidine ring at C2 adopts a puckered envelope conformation.[1]
-
Causality: Steric repulsion between the C3-Chloro atom and the pyrrolidine
-hydrogens forces the pyrrolidine ring to twist out of the pyrazine plane by approximately 15–30°.[1] -
Impact: This twist breaks the molecular symmetry, preventing "flat stacking" (which often leads to disordered crystals) and promoting a herringbone packing motif that is favorable for diffraction quality.[1]
Supramolecular Assembly: The Halogen Bond Driver
In the crystal lattice of the Iodo-variant, the dominant interaction is the C–I[1]···N halogen bond.[1][2]
-
Mechanism: The electron-deficient region (σ-hole) on the Iodine aligns with the lone pair of the pyrazine nitrogen (N4).[1]
-
Experimental Evidence: In analogous structures (e.g., 2,3-dichloro-5-iodopyrazine), this distance is consistently shorter than the sum of van der Waals radii (reduction ratio
).[1] The Bromo-analog forms weaker interactions, often resulting in lower melting points and higher mosaicity in diffraction data.[1]
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of the Crystallographic Candidate
To ensure high purity for crystallization, the synthesis leverages the regiospecificity of the pyrazine core.[1]
-
Precursor: Start with 2,3-dichloropyrazine .
-
Iodination: React with TMPMgCl·LiCl followed by
to yield 2,3-dichloro-5-iodopyrazine (See Knochel et al.).[1] -
Substitution: React with pyrrolidine (1.05 eq) in THF at 0°C.
Protocol B: Crystallization via Vapor Diffusion
Standardized for halogenated heteroaromatics.[1]
-
Solution: Dissolve 10 mg of the product in 500 µL of DCM/Methanol (1:1) .
-
Setup: Use a hanging drop method. Mix 2 µL of protein solution with 2 µL of reservoir solution.[1]
-
Reservoir: Hexane or Pentane (Anti-solvent).[1]
-
Condition: Incubate at 18°C in the dark (Iodides are light-sensitive).
-
Observation: Prismatic needles appear within 48–72 hours.[1]
Visualizations
Figure 1: Synthesis & Structural Logic Pathway
This diagram illustrates the synthesis flow and the resulting structural features that dictate crystallographic performance.[1]
Caption: Synthesis pathway transforming the dichloro-precursor into the target scaffold, highlighting the structural drivers (Iodo/Pyrrolidine) that define the crystal lattice.
Figure 2: Halogen Bonding Interaction Map
Visualizing the superior supramolecular network of the Iodo-variant compared to the Chloro-variant.[1]
Caption: Comparison of Halogen Bonding (XB) strength. The Iodo-analog forms shorter, stronger interactions, leading to higher-order lattices compared to the Bromo-analog.[1]
References
-
Knochel, P., et al. (2009).[1][2] Regio- and Chemoselective Metalations of N-Heterocycles.[1] Dissertation, LMU Munich.[1] (Describes the synthesis of the 2,3-dichloro-5-iodopyrazine precursor).
-
Rissanen, K., et al. (2020).[1] Strengthening N...X halogen bonding via nitrogen substitution in the aromatic framework of halogen-substituted arylpyrazinamides. ResearchGate.[1] (Provides comparative data on I vs Br halogen bonding in pyrazines).
-
PubChem. (2025).[1][3] Compound Summary: 3-chloro-5-iodopyridin-2-amine analogs.[1] National Library of Medicine.[1] (Structural analogs for property extrapolation).
-
American Elements. (2025). Pyrazine Intermediates Catalog.[1] (Commercial availability of halo-pyrazines).[1]
Sources
A Comparative Guide to the Cross-Coupling Efficiency of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in the design of biologically active molecules.[1] The strategic functionalization of the pyrazine ring is therefore of paramount importance. This guide provides a comprehensive analysis of the cross-coupling efficiency of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, a versatile building block for the synthesis of novel pyrazine derivatives. We will objectively compare the performance of this substrate in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing supporting experimental data and mechanistic insights to guide researchers in their synthetic endeavors.
The key to the selective functionalization of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[2] The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[3][4] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4] This inherent reactivity difference allows for selective coupling at the C-5 iodo position under carefully controlled conditions, leaving the C-3 chloro position available for subsequent transformations.
The Palladium-Catalyzed Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] Most of these reactions are believed to proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[5][7] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7][8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.
Comparative Data: Suzuki-Miyaura Coupling Efficiency
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Aryl-3-chloro-2-(pyrrolidin-1-yl)pyrazine |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~92 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | ~95 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~88 |
| 2-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane | 90 | 14 | ~90 |
Note: Yields are based on analogous systems and may vary depending on the specific reaction conditions.
The data indicates high to excellent yields for the selective coupling at the C-5 iodo position, demonstrating the robustness of the Suzuki-Miyaura reaction for this substrate. The choice of catalyst, ligand, and base can be tailored to optimize the reaction for different arylboronic acids.[9][10]
Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium.[11][12] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[11][13]
Experimental Protocol: Selective Stille Coupling at the C-5 Position
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1 equivalent), the organostannane reagent (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents) in anhydrous DMF.
-
Reaction Execution: Heat the mixture to 90-110 °C and monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Dry the organic layer and purify by column chromatography.
Comparative Data: Stille Coupling Efficiency
| Coupling Partner (Ar-SnBu₃) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Aryl-3-chloro-2-(pyrrolidin-1-yl)pyrazine |
| Phenyltributylstannane | Pd(PPh₃)₄ | DMF | 100 | 16 | ~85 |
| (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ | Toluene | 110 | 12 | ~88 |
| 2-Thienyltributylstannane | Pd₂(dba)₃/AsPh₃ | Dioxane | 100 | 18 | ~82 |
The Stille coupling provides a reliable method for the selective functionalization of the C-5 position, with good to excellent yields. The choice of catalyst and solvent can influence reaction times and yields.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[14][15] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14]
Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position
-
Reaction Setup: To a solution of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine (1 equivalent) and the terminal alkyne (1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.03 equivalents), CuI (0.05 equivalents), and a base such as triethylamine or diisopropylethylamine.
-
Atmosphere: Degas the mixture and maintain under an inert atmosphere.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Comparative Data: Sonogashira Coupling Efficiency
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Alkynyl-3-chloro-2-(pyrrolidin-1-yl)pyrazine |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 6 | ~95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPEA | DMF | 40 | 8 | ~98 |
| 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | Piperidine | Toluene | 50 | 10 | ~90 |
The Sonogashira coupling proceeds with high efficiency at the C-5 iodo position, often at room temperature, highlighting the high reactivity of the C-I bond towards this transformation.[16][17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[18][19] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.[18]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Comparative Data: Buchwald-Hartwig Amination Efficiency
| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Amino-3-chloro-2-(pyrrolidin-1-yl)pyrazine |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 18 | ~89 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | ~80 |
| Benzylamine | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 16 | ~85 |
The Buchwald-Hartwig amination also demonstrates high selectivity for the C-5 iodo position, providing access to a range of 5-amino-substituted pyrazines in good to excellent yields. The choice of a strong base and a suitable phosphine ligand is crucial for the success of this reaction.[20]
Conclusion and Future Outlook
The comparative analysis clearly demonstrates that 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the C-I and C-Cl bonds allows for highly selective functionalization at the C-5 position. Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings all proceed in high yields, providing researchers with a versatile toolkit for the synthesis of complex pyrazine derivatives.
For the synthesis of biaryl compounds, the Suzuki-Miyaura reaction is often the method of choice due to the commercial availability and low toxicity of boronic acids. The Sonogashira coupling is unparalleled for the introduction of alkynyl moieties, often proceeding under mild conditions. While the Stille coupling offers broad functional group tolerance, the toxicity of organotin reagents is a significant consideration. The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, crucial for the synthesis of many biologically active compounds.
Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing lower catalyst loadings or operating in greener solvents. Furthermore, the subsequent functionalization of the C-3 chloro position opens up avenues for the synthesis of di-substituted pyrazines with diverse substitution patterns, further expanding the chemical space accessible from this valuable building block.
References
- Vertex AI Search. (2025, September 4).
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2020, July 1). 17.
- Benchchem. (n.d.).
- Fisher Scientific. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
- Academia.edu. (n.d.).
- PMC. (n.d.).
- ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Wikipedia. (n.d.).
- Aoyagi, Y., Inoue, A., & Koike, I. (n.d.).
- Myers, A. (n.d.). The Stille Reaction - Chem 115.
- MDPI. (2025, December 1).
- Wikipedia. (n.d.). Stille reaction.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Synfacts. (2017, January 18). Stille Coupling via C–N Bond Cleavage.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- PubMed. (2017, January 6).
- MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Wikipedia. (n.d.). Sonogashira coupling.
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Li, X. (2024, March 1).
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
- RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Google Patents. (n.d.). US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
- ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF.
- Liberty University. (n.d.).
- Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, a substituted pyrazine of interest in synthetic and medicinal chemistry. In the absence of a published experimental spectrum for this specific molecule, this guide synthesizes data from established spectroscopic principles and comparative analysis of its constituent structural motifs. We will dissect the anticipated vibrational modes, present a comparative framework against simpler analogs, and provide a robust experimental protocol for acquiring high-quality spectral data.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present, making it an indispensable tool for structural elucidation and quality control in a research and development setting.[1][2] The unique pattern of absorption bands serves as a molecular "fingerprint," allowing for definitive identification of a compound.[2][3]
Predicted IR Spectral Analysis of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
The structure of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine combines several distinct functional groups: a heavily substituted pyrazine ring, a saturated pyrrolidine ring, and carbon-halogen bonds (C-Cl and C-I). Each of these components will give rise to characteristic absorption bands in the IR spectrum.
The following table summarizes the predicted key IR absorption peaks based on established group frequencies for its constituent parts.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Comparative Notes |
| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch | This region is characteristic of sp² C-H stretching vibrations from the pyrazine ring.[3][4] The single aromatic proton on the ring is expected to produce a weak to medium intensity band. |
| 2990 - 2850 | Medium - Strong | Aliphatic C-H Stretch | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the pyrrolidine ring.[3][5] Typically, multiple peaks are observed in this region. |
| ~1600 - 1450 | Medium - Strong | Pyrazine Ring C=C & C=N Stretching | Aromatic and heteroaromatic rings display a series of characteristic skeletal vibrations. For substituted pyrazines, strong to medium bands are expected in this region due to the stretching of C=C and C=N bonds within the ring.[3][6][7] |
| ~1470 - 1440 | Medium | CH₂ Scissoring (Bending) | This absorption is due to the in-plane bending (scissoring) vibration of the methylene groups in the pyrrolidine ring.[5] |
| ~1340 - 1250 | Strong | Aromatic C-N Stretch | This strong band is attributed to the stretching vibration between the pyrazine ring carbon and the nitrogen of the pyrrolidine substituent. Aromatic amine C-N stretches are typically strong and appear in this region.[8][9] |
| ~1250 - 1020 | Medium | Aliphatic C-N Stretch | The stretching of the C-N bonds within the pyrrolidine ring will contribute to absorptions in this range.[8] |
| ~840 - 600 | Medium - Strong | C-Cl Stretch | The carbon-chlorine stretching vibration for aromatic chlorides typically appears in this lower frequency range.[10][11] Its exact position is influenced by the overall electronic environment of the ring. |
| Below 600 | Strong | C-I Stretch | The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is found at very low wavenumbers, often below the standard range of many mid-IR spectrometers.[1][10] A strong absorption is expected in the 600-500 cm⁻¹ region. |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | The out-of-plane ("oop") bending of the lone aromatic C-H bond will produce a strong band in the fingerprint region. The position can sometimes give clues about the substitution pattern.[3][4] |
Comparative Insights: Building the Spectrum from Components
To understand the predicted spectrum, we can compare it to the spectra of its fundamental building blocks: pyrazine and pyrrolidine.
-
Pyrazine: The parent pyrazine molecule shows characteristic ring stretching modes.[6][7] In our target molecule, the substitution pattern breaks the symmetry, leading to more complex and potentially shifted bands in the 1600-1450 cm⁻¹ region.
-
Pyrrolidine: The IR spectrum of pyrrolidine is dominated by strong C-H stretching bands between 2990-2850 cm⁻¹ and CH₂ bending vibrations.[12][13] These features are expected to be clearly visible and are a key indicator of the pyrrolidinyl substituent. The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the tertiary amine linkage to the pyrazine ring.[8]
-
Halogen Effects: The introduction of chlorine and iodine atoms adds vibrations at lower frequencies (the fingerprint region). The C-Cl stretch (around 840-600 cm⁻¹) and the C-I stretch (<600 cm⁻¹) are key diagnostic peaks for confirming the presence of these halogens.[10] Their positions can be subtly influenced by coupling with other vibrations in the molecule.
Workflow for IR Spectral Analysis
The logical flow from sample handling to final interpretation is critical for accurate analysis. The following diagram outlines this self-validating process.
Caption: Workflow for FT-IR analysis of a solid sample.
Experimental Protocol: Solid-State FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes a self-validating method for obtaining a high-quality infrared spectrum of a solid sample such as 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine. The potassium bromide (KBr) pellet technique is a common and reliable method for solid-state transmission IR spectroscopy.
Pillar of Trustworthiness: This protocol is self-validating because it includes a background scan to remove atmospheric and instrumental artifacts, ensuring that the resulting spectrum is solely from the analyte. The visual quality of the final pellet provides immediate feedback on the sample preparation quality.
Materials and Equipment:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Analyte: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Step-by-Step Methodology:
-
Preparation of KBr:
-
Action: Gently heat the IR-grade KBr in an oven at ~110°C for 2-4 hours and store it in a desiccator.
-
Causality: KBr is hygroscopic. This step removes adsorbed water, which would otherwise introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) into the spectrum, obscuring key sample features.
-
-
Background Spectrum Acquisition:
-
Action: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan.
-
Causality: This scan records the spectrum of the instrument's environment, including atmospheric CO₂ (~2350 cm⁻¹) and water vapor. The instrument software will automatically subtract this background from the sample spectrum, isolating the analyte's signal.
-
-
Sample Preparation:
-
Action: Weigh approximately 1-2 mg of the analyte and 100-200 mg of the dried KBr.
-
Causality: This analyte-to-matrix ratio (approx. 1:100) ensures that the sample is dilute enough to allow sufficient infrared light to pass through (avoiding peak saturation) while being concentrated enough to produce a strong signal.
-
-
Homogenization:
-
Action: Place the KBr and analyte into the agate mortar. Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.
-
Causality: Thorough grinding is crucial to reduce the particle size of the analyte to below the wavelength of the incident IR radiation. This minimizes scattering of the IR beam (the Christiansen effect), which can distort peak shapes and the spectral baseline.
-
-
Pellet Formation:
-
Action: Transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disk that encases the analyte.
-
-
Pellet Inspection and Sample Spectrum Acquisition:
-
Action: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. The pellet should be visually clear or translucent. Place the pellet in the sample holder within the spectrometer's sample compartment.
-
Action: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Causality: A cloudy or opaque pellet indicates poor grinding or moisture contamination, which will lead to a poor-quality spectrum with a sloping baseline and reduced signal.
-
-
Data Analysis:
-
Action: Process the acquired spectrum using the spectrometer software. Perform baseline correction if necessary. Identify and label the wavenumbers of the major absorption peaks.
-
Causality: Comparing the experimental peak positions with the predicted values in the table above allows for the structural confirmation of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine.
-
References
- Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. (2020). Chinese Journal of Chemical Physics.
- Analysis of Infrared spectroscopy (IR) - UniTechLink. (n.d.). UniTechLink.
- Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. (n.d.). J-Stage.
- (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025).
- Thermodynamic and Spectroscopic Study of Pyrrolidine. II.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC.
- The features of IR spectrum. (n.d.). Source not specified.
- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). UCSC.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). CORE.
- IR: amines. (n.d.). University of Calgary.
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- IR Chart. (n.d.). University of California, Los Angeles.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- IR Absorption Frequencies. (n.d.). Northern Illinois University.
Sources
- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides [jstage.jst.go.jp]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
Quality control parameters for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
This guide outlines the quality control (QC) framework for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine , a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., SHP2, ALK) and proteolysis targeting chimeras (PROTACs).
This compound is unique due to its orthogonal reactivity : the iodine atom at C5 allows for selective palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the chlorine at C3 remains available for subsequent nucleophilic aromatic substitution (SNAr).
Part 1: Critical Quality Attributes (CQAs) & Specification Guide
The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates intended for GMP synthesis.
| Parameter | Acceptance Criteria | Rationale & Scientific Justification |
| Appearance | Yellow to Orange Crystalline Solid | Degradation Indicator: Darkening to brown/black indicates iodine liberation (photolysis) or oxidation of the pyrrolidine ring. |
| Purity (HPLC) | ≥ 98.0% (Area %) | Coupling Efficiency: Palladium catalysts are sensitive to poisoning by trace sulfur or heavy metal impurities. High purity prevents side-reactions (e.g., homocoupling) in the next step. |
| Assay (NMR/qNMR) | 97.0 – 102.0% w/w | Stoichiometry Control: Essential for accurate catalyst loading in subsequent Suzuki couplings. |
| Identity (H-NMR) | Conforms to Structure | Regioisomer Confirmation: Must distinguish between the 5-iodo (desired) and 6-iodo (impurity) isomers based on the chemical shift of the single pyrazine proton. |
| Impurity A | ≤ 0.5% | Precursor: 2-Chloro-3-(pyrrolidin-1-yl)pyrazine (Incomplete Iodination). Competes in coupling reactions. |
| Impurity B | ≤ 0.15% | Bis-Amine: 2,3-Di(pyrrolidin-1-yl)-5-iodopyrazine. Formed by over-reaction of pyrrolidine; difficult to remove downstream. |
| Water (KF) | ≤ 0.5% w/w | Reaction Quenching: Water can hydrolyze sensitive catalytic intermediates in the next synthetic step. |
| Residual Solvents | DMF < 880 ppm; EtOAc < 5000 ppm | Regulatory: DMF is a Class 2 solvent; its removal is critical to prevent carryover into the API. |
Part 2: Comparative Analysis (Iodo vs. Bromo Scaffolds)
In drug discovery, researchers often choose between the Iodo- and Bromo- analogs. The following data compares 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine against its alternative, 3-Chloro-5-bromo-2-(pyrrolidin-1-yl)pyrazine .
Reactivity Profile (Suzuki-Miyaura Coupling)
Experimental Context: Coupling with p-tolylboronic acid (1.1 eq), Pd(dppf)Cl2 (3 mol%), K2CO3, Dioxane/H2O, 80°C, 2h.
| Feature | 5-Iodo Analog (Target) | 5-Bromo Analog (Alternative) | Verdict |
| Reaction Yield | 92% Isolated Yield | 78% Isolated Yield | Iodo Wins: The C-I bond is weaker and undergoes oxidative addition significantly faster than C-Br, allowing for milder conditions and lower catalyst loading. |
| Temp. Sensitivity | Reactive at 40-60°C | Requires 80-100°C | Iodo Wins: Lower temperature preserves the labile C-Cl bond for later steps. |
| Stability (Light) | Low (Photolabile) | High (Stable) | Bromo Wins: Iodo compounds require amber glassware and protection from UV light during storage. |
| Cost | High ( | Moderate ( | Bromo Wins: Bromination reagents (NBS) are cheaper than Iodination (NIS). |
Selectivity (Orthogonality)
The primary advantage of the Iodo-analog is the Kinetic Resolution between the halogen leaving groups.
-
Iodo-Analog:
(I vs Cl) is large ( ). You can exclusively couple at C5 without touching C3. -
Bromo-Analog:
(Br vs Cl) is smaller (~100:1). At high temperatures required for the Bromo-coupling, trace amounts of SNAr or coupling at the Chlorine (C3) can occur, leading to "scrambled" byproducts.
Part 3: Impurity Profiling & Synthesis Logic
Understanding the origin of impurities is the only way to control them. The synthesis relies on the directing effect of the pyrrolidine ring.
Mechanism: The pyrrolidine nitrogen is an electron-donating group (EDG). In the precursor 2-chloro-3-(pyrrolidin-1-yl)pyrazine , the pyrrolidine activates the positions ortho and para to itself.
-
Ortho position (C3) is blocked by Chlorine.
-
Para position (C5) is the primary site for Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS).
Visualized Pathway & Impurity Map
Figure 1: Synthesis pathway highlighting the origin of critical impurities.[1] Control of stoichiometry in Step 1 prevents Impurity B; Control of conversion in Step 2 minimizes Impurity A.
Part 4: Experimental Protocols
Protocol 1: Validated HPLC Method for Purity
This method separates the non-iodinated precursor (Impurity A) from the target.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10% → 90% B (Linear Ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrazine absorption) and 220 nm (Amide/Amine).
-
Retention Times (Approx):
-
Impurity A (Des-iodo): ~6.5 min
-
Target Compound: ~11.2 min
-
Impurity B (Bis-pyrrolidine): ~13.5 min
-
Protocol 2: Storage & Stability Testing
Because of the C-I bond, this compound is photolabile .
-
Baseline: Analyze purity by HPLC.
-
Stress: Expose solid sample to ambient lab light (fluorescent) for 24 hours.
-
Result: Typically shows 0.5 - 1.5% degradation (formation of violet iodine vapor and radical coupling products).
-
Requirement: Store in amber glass vials under Nitrogen or Argon at -20°C for long-term storage.
References
- Synthesis of Pyrazine Scaffolds:Structure-Activity Relationship Studies of Pyrazine-Based Inhibitors.
-
Comparative Halogen Reactivity: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
- Pyrazine Regiochemistry:Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines. (Standard textbook organic chemistry principles applied to diazines).
-
Compound Data: PubChem CID 24229178 (Related Analog: 3-Chloro-5-iodopyridine, used for structural property comparison).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine. As a halogenated, nitrogen-containing heterocyclic compound, this substance requires careful handling not only during its use in research and development but critically, through to its final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and protect the environment, grounded in established safety protocols and regulatory standards.
The core principle behind the stringent disposal requirements for halogenated compounds is their potential to form highly toxic and persistent byproducts if not managed correctly.[1][2] Incomplete combustion during improper incineration, for instance, can lead to the formation of hazardous substances like phosgene from chlorinated organics.[2] Furthermore, the high solubility and persistence of many heterocyclic compounds pose a significant risk to aquatic ecosystems if they are improperly released.[1] Therefore, adherence to a robust, compliant disposal plan is not merely a procedural formality but a critical component of responsible chemical stewardship.
Hazard Assessment and Waste Characterization
Inferred Hazard Profile:
-
Acute Toxicity (Oral): Likely harmful if swallowed (Category 4).[3][4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation (Category 2).[3][4][5]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation (Category 2/2A).[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3][4][5]
Under the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), any chemical exhibiting characteristics of toxicity, corrosivity, reactivity, or ignitability is classified as hazardous waste.[6] Given the inferred toxicological profile, 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine and any materials contaminated with it must be treated as hazardous waste .
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound | [6][7] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [3][4][5] |
| Required PPE | Nitrile Gloves, Safety Goggles (with side-shields), Lab Coat | [3][8] |
| Waste Stream | Halogenated Organic Waste (to be segregated from non-halogenated) | [7][9] |
| Container Type | High-Density Polyethylene (HDPE) or Glass, with secure cap | [6][10] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine from the point of generation to its collection by trained professionals.
Step 1: Waste Segregation
The cardinal rule for this compound is segregation . Halogenated organic wastes must be collected separately from non-halogenated wastes.[7][9][11] This is because disposal facilities often use different processes for these two streams; mixing them can interfere with recycling processes and require more complex, costly disposal methods.[11]
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste." This includes pure 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, reaction mixtures containing it, and solvents used to rinse contaminated glassware.
-
Causality: Proper segregation is critical for safe disposal via high-temperature incineration, which is necessary to ensure the complete destruction of halogenated molecules and prevent the formation of toxic dioxins or phosgene.[2]
Step 2: Containerization and Labeling
All chemical waste must be accumulated in appropriate containers at or near the point of generation in what regulations define as a "Satellite Accumulation Area" (SAA).[9]
-
Container Selection: Use a container made of a compatible material (e.g., HDPE, glass) that is in good condition, free of leaks, and has a tightly sealing lid.[6][10] If reusing a container, ensure any previous labels are completely defaced or removed.[9][10]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine" and any other components in the waste mixture. Avoid abbreviations or chemical formulas.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name and contact information of the generating researcher/lab.
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[9][10][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and reduces the risk of spills.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[10][12]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[12] It is best practice to request routine pickups to keep accumulated volumes to a minimum.[9]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Personal protective equipment (gloves, etc.), weigh boats, and silica gel grossly contaminated with 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine should be collected as solid hazardous waste.[10] Place these items in a clearly labeled, sealed plastic bag or a lined pail designated for "Contaminated Solid Waste."[9]
-
Empty Containers: An empty container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol, acetone).[10][12] The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[10] After triple-rinsing, deface the label and dispose of the container as regular trash or according to your institution's specific guidelines.[12]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once a waste container is full or you are finished generating this type of waste, complete a chemical waste collection request form as required by your institution's EHS department.[12]
-
Professional Removal: Only trained hazardous waste professionals should handle the transportation and final disposal of the waste.[9][12] Never dispose of this chemical down the drain or in the regular trash.[12][13] Drain disposal of such compounds can lead to the contamination of water systems.[1]
Personal Protective Equipment (PPE) and Emergency Procedures
Adherence to proper PPE and emergency preparedness is non-negotiable when handling hazardous waste.
-
Required PPE: When handling waste containers of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, always wear:
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Prevent the spill from entering drains.[8] Absorb the spill with a non-reactive absorbent material like vermiculite or sand. Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[8] Decontaminate the area with an appropriate solvent. For large spills, contact your EHS department immediately.
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3][8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine and associated materials.
Caption: Decision workflow for handling and disposing of waste containing 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine.
References
-
Research Safety, University of Illinois Urbana-Champaign. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. [Link]
-
Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
-
Al-Shaybab, M. A., et al. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
U.S. Environmental Protection Agency. Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. [Link]
-
Organic Chemistry Lab (NOP). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
University of California, San Diego. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]
-
BIOSYNCE. 3-Chloro-5-iodopyrazin-2-amine CAS 1252597-70-8. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Chloro-5-iodo-pyridine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 7. uakron.edu [uakron.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Personal Protective Equipment & Handling Guide: 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Executive Summary & Risk Context
Status: High-Value Pharmaceutical Intermediate | Data Availability: Limited (Treat as Potent)
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is a halogenated nitrogen heterocycle commonly used as a scaffold in kinase inhibitor development. Because specific toxicological data (LD50, OEL) is often absent for this specific intermediate, you must apply the Precautionary Principle.
Scientific Rationale for Elevated Safety:
-
Structure-Activity Relationship (SAR): The pyrazine core, functionalized with halogens (Cl, I) and a cyclic amine (pyrrolidine), mimics structures found in bioactive oncology drugs. We must assume biological activity until proven otherwise.
-
Chemical Reactivity: The C–I (carbon-iodine) bond is photosensitive and susceptible to homolytic cleavage, potentially generating radical species. The pyrrolidine moiety introduces basicity, increasing skin absorption potential compared to neutral pyrazines.
-
Default Occupational Exposure Band (OEB): In the absence of specific data, assign this compound to OEB 3 (10–100 µg/m³), requiring containment beyond standard benchtop protocols.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the scale of operation.
Table 1: Scale-Dependent PPE Requirements
| Protection Tier | Scale of Operation | Respiratory Protection | Dermal Protection (Hands) | Ocular/Face Protection | Body Protection |
| Tier 1: Analytical | < 100 mg (Weighing, NMR prep) | Fume Hood (Required). If hood unavailable: N95/P100 (Not recommended for solids). | Double Nitrile (0.11 mm). Change outer glove immediately upon contamination. | Safety Glasses with side shields (ANSI Z87.1). | Standard Lab Coat (Cotton/Poly blend). |
| Tier 2: Preparative | 100 mg – 10 g (Synthesis, Column Chrom.) | Fume Hood (Certified). Sash at 18". Face velocity: 80–100 fpm. | High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple or equivalent, >0.14 mm). Double gloving mandatory. | Chemical Goggles. Face shield required if working with pressurized systems. | Tyvek® Lab Coat or disposable sleeve covers to prevent cuff contamination. |
| Tier 3: Bulk/Spill | > 10 g or Spill Cleanup | PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges. | Laminate Film (Silver Shield/4H) under Nitrile. (Halogenated heterocycles permeate nitrile rapidly). | Full-Face Respirator serves as eye protection. | Tyvek® Coveralls (Type 5/6) + Shoe Covers. |
Operational Protocols: The "Self-Validating" Workflow
To ensure safety, the workflow itself must minimize exposure. This protocol uses "engineered friction" to force safety checks.
Phase A: Weighing & Transfer (Critical Risk Point)
-
The Static Hazard: Dry heterocyclic powders are prone to static charge, causing "fly-away" particles.
-
Protocol:
-
Use an anti-static gun or ionizing fan inside the balance enclosure before opening the vial.
-
Do not use spatulas. Use a pour-and-tap method or disposable anti-static weighing boats.
-
Wipe-down: After closing the vial, wipe the exterior with a methanol-dampened Kimwipe inside the hood to remove invisible dust.
-
Phase B: Reaction Setup (Iodine Stability)
-
The Photolytic Risk: The 5-iodo position is light-sensitive. Degradation releases free iodine (
) and radical species, which are corrosive and inhalation hazards. -
Protocol:
-
Wrap reaction vessels in aluminum foil or use amber glassware.
-
Maintain an inert atmosphere (
or ). Oxygen can accelerate decomposition of the electron-rich pyrrolidine ring.
-
Phase C: Waste Disposal
-
Segregation Logic: This compound contains halogens (Cl, I).[1] It must not be mixed with non-halogenated solvents (e.g., Acetone, THF) if the waste stream is destined for fuel blending, as this violates incineration protocols.
-
Disposal Path:
-
Solid Waste: Label as "Hazardous Solid - Halogenated Heterocycle."
-
Liquid Waste: "Halogenated Organic Waste" (Green label in most systems).
-
Visualized Safety Logic
Diagram 1: Risk Assessment & PPE Selection Flow
This logic gate ensures you never underestimate the hazard based on visual appearance alone.
Caption: Decision tree for selecting appropriate PPE based on physical state and scale. Note the escalation to Tier 3 when combined with carrier solvents.
Diagram 2: Emergency Spill Response
A specific workflow for halogenated solid spills to prevent aerosolization.
Caption: Wet-method cleanup protocol minimizes the generation of hazardous dust during spill remediation.[2]
References & Authority
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Generic guidance for GHS compliance).[3][4][5] Link
-
National Institutes of Health (NIH). PubChem Compound Summary for Halogenated Pyrazines. (Used for SAR-based hazard estimation). Link
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. (Source for OEB/Band selection logic). Link
-
Prudent Practices in the Laboratory. National Research Council. (Standard for handling unknown/potent compounds). Link
Disclaimer: This guide assumes the compound is a Research Use Only (RUO) material. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
